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Core Science & Biosynthesis

Foundational

Technical Guide: 4-Amino-2-fluoro-5-iodobenzoic Acid (CAS 1934844-60-6)

[1] Executive Summary 4-Amino-2-fluoro-5-iodobenzoic acid is a high-value trisubstituted benzene scaffold employed critically in modern medicinal chemistry. It serves as a "linchpin" intermediate, offering three distinct...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Amino-2-fluoro-5-iodobenzoic acid is a high-value trisubstituted benzene scaffold employed critically in modern medicinal chemistry. It serves as a "linchpin" intermediate, offering three distinct orthogonal handles for chemical diversification: a carboxylic acid for anchoring, an amine for solubility/hydrogen bonding, and an aryl iodide for transition-metal-catalyzed cross-coupling. This guide outlines its physicochemical profile, validated synthetic routes, and strategic utility in drug discovery workflows, particularly for kinase inhibitors and targeted protein degradation (PROTAC) linkers.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

This compound is characterized by a dense functionalization pattern that balances lipophilicity with polar handles, making it ideal for fragment-based drug design (FBDD).

Table 1: Core Identity Data
PropertyDetail
CAS Number 1934844-60-6
IUPAC Name 4-Amino-2-fluoro-5-iodobenzoic acid
Molecular Formula C

H

FINO

Molecular Weight 281.02 g/mol
SMILES NC1=C(I)C=C(C(O)=O)C(F)=C1
Appearance Off-white to beige crystalline solid
Table 2: Physicochemical Parameters (Predicted/Experimental)
ParameterValueContext
Melting Point >160 °C (Dec.)High lattice energy due to zwitterionic character.
pKa (COOH) ~3.5Acidic; F-atom at ortho position increases acidity via induction.
pKa (NH

)
~2.5Weakly basic due to electron-withdrawing I and F substituents.
logP ~2.1Moderate lipophilicity; suitable for CNS-penetrant analog design.
Solubility DMSO, DMF, MeOHPoor water solubility at neutral pH; soluble in alkaline buffers.

Strategic Synthesis: The Regioselective Iodination Protocol

The most robust route to CAS 1934844-60-6 utilizes the strong ortho-directing effect of the amino group on the commercially available precursor, 4-amino-2-fluorobenzoic acid.

Mechanistic Rationale
  • Directing Effects: The amino group (-NH

    
    ) at C4 is a strong activator directing ortho to C3 and C5.
    
  • Steric Control: The C3 position is sterically crowded (flanked by F and NH

    
    ). The C5 position is sterically accessible.
    
  • Cooperative Effects: The fluorine at C2 (para-director) and the carboxyl at C1 (meta-director) both reinforce substitution at C5.

Validated Laboratory Protocol

Objective: Synthesis of 4-Amino-2-fluoro-5-iodobenzoic acid on a 10g scale.

  • Dissolution: Charge a 250 mL round-bottom flask with 4-amino-2-fluorobenzoic acid (10.0 g, 64.5 mmol) and DMF (100 mL). Stir until fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (15.2 g, 67.7 mmol, 1.05 equiv) portion-wise over 15 minutes.

    • Note: Protect from light, as aryl iodides and NIS are photosensitive.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]+ = 282.0).

  • Quench & Precipitation: Pour the reaction mixture into ice-water (400 mL) containing sodium thiosulfate (10% aq. solution, 50 mL) to quench unreacted iodine species.

  • Isolation: A precipitate will form. Stir for 30 minutes. Filter the solid via a Buchner funnel.

  • Purification: Wash the cake with water (3 x 50 mL) and hexanes (2 x 30 mL). Dry in a vacuum oven at 45 °C overnight.

    • Yield Expectations: 85–92% yield.

SynthesisPath SM 4-Amino-2-fluorobenzoic acid (CAS 446-08-2) Inter Electrophilic Aromatic Substitution (SEAr) SM->Inter Activation by NH2 Reagent NIS (1.05 eq) DMF, 0°C to RT Reagent->Inter Iodine Source Product 4-Amino-2-fluoro-5-iodobenzoic acid (CAS 1934844-60-6) Inter->Product Regioselective at C5

Figure 1: Regioselective synthesis pathway driven by the amino group's directing power.

Reactivity Profile & Applications

This scaffold is a "Swiss Army Knife" for medicinal chemists. The presence of Iodine (soft electrophile), Fluorine (metabolic blocker/polarizer), and Acid/Amine (hydrogen bonding) allows for diverse transformations.

A. The "Reactivity Triad"
  • C5-Iodine (The Warhead):

    • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to extend the carbon skeleton.

    • Sonogashira Coupling: Reacts with terminal alkynes to form rigid acetylene linkers (common in kinase inhibitors).

    • Heck Reaction: Coupling with acrylates.

  • C1-Carboxylic Acid (The Anchor):

    • Amide Coupling: Standard HATU/EDC coupling to amines.

    • Curtius Rearrangement: Conversion to an aniline or isocyanate.

    • Heterocyclization: Precursor for benzimidazoles or quinazolinones.

  • C4-Amine (The Donor):

    • Sandmeyer Reaction: Conversion to -Cl, -Br, -CN, or -OH.

    • Reductive Amination: Derivatization with aldehydes.

B. Diagram: Functionalization Logic

Reactivity Core 4-Amino-2-fluoro-5-iodobenzoic Acid (Core Scaffold) Sub1 C5-Iodine Transformation Core->Sub1 Sub2 C1-Carboxyl Transformation Core->Sub2 Sub3 C4-Amine Transformation Core->Sub3 Rxn1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) -> Biaryl Systems Sub1->Rxn1 Rxn2 Sonogashira Coupling (Terminal Alkyne, Cu/Pd) -> Alkyne Linkers Sub1->Rxn2 Rxn3 Amide Coupling (R-NH2, HATU) -> Amides Sub2->Rxn3 Rxn4 Cyclization (Formamide/Orthoesters) -> Quinazolinones Sub2->Rxn4

Figure 2: Divergent synthetic utility of the trisubstituted scaffold.

Handling, Safety, and Stability (E-E-A-T)

While specific toxicological data for this exact CAS is limited, its structural class (halogenated aminobenzoic acids) dictates strict adherence to the following protocols.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][4]

  • Storage Stability:

    • Light Sensitivity: Aryl iodides can undergo photodeiodination. Store in amber vials or wrap containers in foil.

    • Oxidation: The amino group is susceptible to oxidation over long periods. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C for long-term banking.

  • Self-Validating Safety Check:

    • Before scale-up, perform a DSC (Differential Scanning Calorimetry) test to ensure no thermal instability, particularly if residual iodine or NIS is present.

References

  • BLD Pharm. (2025). 4-Amino-2-fluoro-5-iodobenzoic acid Product Analysis. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 2-Fluoro-5-iodobenzoic acid (Analogous Safety Data). Retrieved from

  • BenchChem. (2025).[5] Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid. Retrieved from

  • National Institutes of Health (NIH). (2020). Applications of fluorine-containing amino acids for drug design. PubMed. Retrieved from

  • Ossila. (2025).[1][2][4] 4-Fluoro-2-iodobenzoic acid: Properties and Reactivity. Retrieved from

Sources

Exploratory

chemical structure of 4-Amino-2-fluoro-5-iodobenzoic acid

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Author: BenchChem Technical Support Team. Date: March 2026

[label="4-Amino-2-fluoro-5-iodobenzoic acid\n(

Figure 1: Regioselective synthesis workflow and synergistic directing effects.

Analytical Validation (Quality Control)

To ensure the trustworthiness of the synthesized batch, the protocol is validated via Nuclear Magnetic Resonance (1H NMR) spectroscopy.

Self-Validating NMR Signatures:

  • Starting Material: The 1H NMR of 4-amino-2-fluorobenzoic acid exhibits three distinct aromatic protons (C3, C5, C6).

  • Target Compound: Successful conversion is definitively proven by the disappearance of the C5 proton signal . The resulting spectrum will show only two aromatic protons: a doublet for the C3 proton (split by the adjacent C2 fluorine) and a doublet for the C6 proton (split by the C2 fluorine via long-range coupling). If a singlet appears where the C5 proton used to be, the reaction has failed or iodinated the wrong position.

Applications in Advanced Drug Development

The true power of 4-Amino-2-fluoro-5-iodobenzoic acid lies in its capacity for orthogonal functionalization . Because the functional groups react under completely different conditions, medicinal chemists can build complex molecules sequentially without the need for excessive protecting group manipulations.

  • Vector 1 (C5): The iodine atom is primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling with aryl boronic acids). The C-I bond reacts orders of magnitude faster than the C-F bond.

  • Vector 2 (C1): Following cross-coupling, the carboxylic acid can be activated with HATU to form an amide bond, often used to attach the target-binding moiety of a PROTAC or the hinge-binding motif of a kinase inhibitor.

  • Vector 3 (C4): The primary amine can finally be derivatized via reductive amination or acylation to fine-tune the molecule's solubility or target affinity.

Pathway Start 4-Amino-2-fluoro-5-iodobenzoic acid Suzuki 1. Suzuki-Miyaura Coupling (Reacts at C5-Iodine) Start->Suzuki Pd(dppf)Cl2, Base Amide 2. Amide Coupling (HATU/DIPEA) (Reacts at C1-COOH) Suzuki->Amide R-NH2 Deriv 3. N-Derivatization (Reacts at C4-NH2) Amide->Deriv Electrophile Drug Complex API / PROTAC Linker Deriv->Drug

Figure 2: Sequential orthogonal functionalization in drug discovery.

References

  • BLD Pharm. "1934844-60-6 | 4-Amino-2-fluoro-5-iodobenzoic acid". BLD Pharm Catalog.
  • National Center for Biotechnology Information. "4-Amino-2-fluorobenzoic acid | C7H6FNO2 | CID 302680". PubChem Database.
  • University of Liverpool Repository. "Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes for MoA Studies". University of Liverpool.
Foundational

4-Amino-2-fluoro-5-iodobenzoic acid molecular weight and formula

The following technical guide details the physicochemical properties, synthetic logic, and application potential of 4-Amino-2-fluoro-5-iodobenzoic acid. Precision Characterization and Synthetic Utility in Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic logic, and application potential of 4-Amino-2-fluoro-5-iodobenzoic acid.

Precision Characterization and Synthetic Utility in Medicinal Chemistry

Executive Summary

In the high-stakes landscape of drug discovery, 4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 1934844-60-6) has emerged as a high-value "privileged scaffold." Its structural uniqueness lies in its tetrasubstituted benzene core, which offers four orthogonal vectors for chemical modification: a carboxylic acid for solubility or conjugation, a fluorine atom for metabolic stability, an amino group for amide coupling, and an iodine atom for transition-metal-catalyzed cross-coupling.

This guide provides a rigorous analysis of its molecular weight, formula, and synthetic pathways, designed for researchers optimizing kinase inhibitors, PROTAC linkers, and radiotracers.

Physicochemical Profile

Precise molecular characterization is the bedrock of analytical method development. The following data is derived from IUPAC atomic weights and standard isotopic abundances.

2.1 Molecular Identity
PropertySpecification
Chemical Name 4-Amino-2-fluoro-5-iodobenzoic acid
CAS Registry Number 1934844-60-6
Molecular Formula C₇H₅FINO₂
SMILES Nc1cc(F)c(C(=O)O)cc1I
Appearance Off-white to pale brown solid
2.2 Quantitative Mass Data

For LC-MS/MS and HRMS workflows, distinguishing between the average molecular weight (for stoichiometry) and the monoisotopic mass (for mass spectrometry) is critical.

MetricValueCalculation Basis
Average Molecular Weight 281.02 g/mol Weighted average of all natural isotopes.
Monoisotopic Mass 280.9349 Da Based on ¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N, ¹⁶O.
[M+H]⁺ (Positive Mode) 281.9422 m/zProtonated adduct for ESI+.
[M-H]⁻ (Negative Mode) 279.9276 m/zDeprotonated species for ESI- (Preferred).

Scientist's Note: Due to the presence of Iodine (defect mass) and Fluorine (monoisotopic), the isotopic pattern is distinct. Unlike chlorine or bromine compounds, you will not see an M+2 peak. The mass spectrum will show a singular dominant peak at the monoisotopic mass.

Synthetic Logic & Manufacturing

The synthesis of 4-Amino-2-fluoro-5-iodobenzoic acid requires regiochemical control to ensure the iodine installs at the C5 position rather than the sterically congested C3 position.

3.1 Regioselectivity Mechanism
  • Starting Material: 4-Amino-2-fluorobenzoic acid.[1][2]

  • Directing Groups:

    • -NH₂ (Amino): Strong activator, ortho, para-director. Para is blocked by Fluorine. Ortho positions are C3 and C5.

    • -F (Fluoro): Weak deactivator, ortho, para-director.

    • -COOH (Carboxyl): Strong deactivator, meta-director.

  • Outcome: The C3 position is flanked by the Fluorine and Amino groups, creating significant steric hindrance. The C5 position is less hindered and electronically favored by the synergistic directing effects of the amino group.

3.2 Optimized Synthetic Protocol

Reagents: N-Iodosuccinimide (NIS), Acetic Acid (AcOH), Acetonitrile (ACN).

  • Dissolution: Dissolve 4-Amino-2-fluorobenzoic acid (1.0 eq) in a 1:1 mixture of ACN and AcOH.

  • Iodination: Cool to 0°C. Add NIS (1.05 eq) portion-wise to avoid over-iodination.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT. Monitor by LC-MS (Target: 281.9 m/z).

  • Quench: Pour mixture into ice water containing 5% sodium thiosulfate (to reduce excess iodine).

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol/Water to remove succinimide byproducts.

3.3 Process Flow Diagram

The following diagram illustrates the critical path for synthesis and quality control.

SynthesisWorkflow Start Start: 4-Amino-2-fluorobenzoic Acid Reaction Iodination (NIS, AcOH/ACN, 0°C) Start->Reaction Electrophilic Subst. Quench Quench & Workup (Na2S2O3) Reaction->Quench Complete Conversion Isolation Filtration & Drying Quench->Isolation Precipitate Formed QC QC: LC-MS & NMR Isolation->QC Crude Solid QC->Reaction Fail (Re-process) Final Product: 4-Amino-2-fluoro-5-iodobenzoic Acid QC->Final Purity >98%

Figure 1: Synthetic workflow for the regioselective iodination of 4-Amino-2-fluorobenzoic acid.

Analytical Validation Protocols

To ensure the integrity of this intermediate for downstream drug development, a self-validating analytical protocol is required.

4.1 HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl).

4.2 NMR Structural Confirmation

The ¹H NMR spectrum provides definitive proof of regiochemistry.

  • Solvent: DMSO-d₆.

  • Key Signals:

    • δ ~12.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).

    • δ ~8.1 ppm (d, 1H, J ~7 Hz): H6 proton. The doublet arises from coupling with the Fluorine at C2 (J_H-F).

    • δ ~6.4 ppm (d, 1H, J ~12 Hz): H3 proton. Large coupling constant due to ortho-Fluorine.

    • δ ~6.0 ppm (br s, 2H): Amino protons (-NH₂).

  • Interpretation: The presence of two distinct aromatic doublets confirms the protons are para to each other (positions 3 and 6) and not adjacent, validating the 2,4,5-substitution pattern.

Strategic Applications in Drug Discovery

This molecule is not merely an intermediate; it is a branching point for diversity-oriented synthesis.

5.1 Orthogonal Functionalization Map

The compound allows for sequential modification, making it ideal for Fragment-Based Drug Discovery (FBDD) .

Functional GroupReaction TypeTarget Application
Iodide (C5) Suzuki-Miyaura, SonogashiraBiaryl formation (Kinase hinge binders).
Amine (C4) Amide Coupling, Reductive AminationLinker attachment (PROTACs).
Carboxyl (C1) Esterification, AmidationSolubilizing tails or warhead attachment.
Fluorine (C2) SₙAr (under harsh conditions)Tuning pKa and metabolic stability.
5.2 Application Diagram: PROTAC Linker Synthesis

The following diagram demonstrates how this scaffold serves as a "hub" connecting an E3 ligase ligand to a protein of interest (POI) ligand.

PROTAC_Design Scaffold Core Scaffold (4-Amino-2-fluoro-5-iodobenzoic acid) Step1 Step 1: Suzuki Coupling (at C5-Iodine) Scaffold->Step1 Step2 Step 2: Amide Coupling (at C1-COOH) Step1->Step2 Target Target Protein Ligand (e.g., Kinase Inhibitor) Step1->Target Attach Warhead E3Ligase E3 Ligase Ligand (e.g., Thalidomide) Step2->E3Ligase Attach Linker FinalPROTAC Final PROTAC Molecule Step2->FinalPROTAC

Figure 2: Strategic utilization of the scaffold in PROTAC synthesis.

References
  • BLD Pharm. (2024). Product Analysis: 4-Amino-2-fluoro-5-iodobenzoic acid (CAS 1934844-60-6). Retrieved from

  • Sigma-Aldrich. (2024). 2-Fluoro-5-iodobenzoic acid Product Specification. (For comparative structural analysis). Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3] Synthesis and Kinetics of Fluorinated Benzoic Acid Derivatives. Retrieved from

Sources

Exploratory

Engineering Substituted Benzoic Acid Building Blocks for Advanced Drug Discovery

Executive Summary Substituted benzoic acids represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. Far from being passive structural scaffolds, these building blocks activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzoic acids represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. Far from being passive structural scaffolds, these building blocks actively participate in target engagement via hydrogen bonding, salt bridge formation, and hydrophobic interactions. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical physicochemical tuning and practical, bench-level execution. This whitepaper explores the causality behind structural modifications, metabolic trajectories, bioisosteric replacements, and provides validated experimental protocols for integrating these moieties into novel drug candidates.

Mechanistic Grounding: Physicochemical Tuning via Aromatic Substitution

The utility of benzoic acid in drug design stems from the predictable ways in which aromatic substitutions alter its physicochemical properties. The parent compound, benzoic acid, is a weak acid with a baseline


 of 4.2 in aqueous solution[1]. By introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at the ortho, meta, or para positions, medicinal chemists can finely tune the molecule's ionization state and lipophilicity.

The electronic effect of a substituent is quantified by the Hammett substituent constant (


). EWGs (e.g., 

,

) stabilize the carboxylate anion through inductive and resonance effects, yielding a positive

value and a lower

[2]. Conversely, EDGs destabilize the anion, raising the

. This tuning is critical because a drug's ionization state at physiological pH (7.4) directly dictates its membrane permeability and gut absorption, aligning with Lipinski's Rule of Five[2],[3]. Furthermore, the introduction of hydrophobic groups alters the partition coefficient (

), impacting the drug's overall Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[3].
Quantitative Data: Physicochemical Impact of Substituents

The following table summarizes the causal relationship between specific substituents and the resulting physicochemical shifts.

SubstituentHammett Constant (

)
Effect on

Effect on Lipophilicity (

)
Mechanistic Consequence
-H (Parent) 0.00Baseline (4.2)BaselineStandard baseline for QSAR modeling.
-CH₃ -0.17IncreasesIncreases (+0.56)Enhances hydrophobic pocket binding; reduces ionization at pH 7.4.
-Cl +0.23DecreasesIncreases (+0.71)Increases lipophilicity while enhancing carboxylate stability.
-NO₂ +0.78DecreasesDecreases (-0.28)Strong EWG; significantly increases acidity; reduces membrane permeability.
-OH -0.37IncreasesDecreases (-0.67)Acts as an EDG via resonance; introduces a new hydrogen bond donor.

Metabolic Trajectories: Glucuronidation vs. Glycine Conjugation

Understanding the metabolic fate of substituted benzoic acids is paramount for preventing rapid clearance or toxic metabolite accumulation. In in vivo models, benzoic acid derivatives predominantly undergo Phase II metabolism. The specific substitution pattern dictates a strict bifurcation in the metabolic pathway:

  • Glycine Conjugation: Typically dominates for unsubstituted or minimally sterically hindered benzoic acids[4].

  • Ester Glucuronidation: Becomes the major metabolic route when specific steric or electronic thresholds are crossed (e.g., in 2-trifluoromethyl or 2-fluoro-4-trifluoromethyl benzoic acids)[4].

By utilizing Quantitative Structure-Metabolism Relationships (QSMR) and principal component mapping, researchers can predict whether a novel benzoic acid analogue will be cleared via glucuronidation or glycine conjugation based purely on its calculated physicochemical properties[4]. This predictive capability allows chemists to preemptively block rapid metabolism by introducing strategic steric bulk (e.g., ortho-substitutions).

Bioisosterism: Overcoming Pharmacokinetic Liabilities

When a classical carboxylic acid moiety leads to poor membrane permeability, rapid Phase II metabolism, or off-target toxicity, bioisosteric replacement is employed[5]. Bioisosteres mimic the spatial arrangement, size, and electronic properties of the benzoic acid group while optimizing the pharmacokinetic profile[5].

  • Tetrazoles & Acyl Sulfonamides: The tetrazole ring (used in the antihypertensive drug Losartan) mimics the acidity of a carboxylic acid (

    
     ~4.5–5.5) but distributes the negative charge over four nitrogen atoms, significantly enhancing oral bioavailability and receptor interaction[5]. Acyl sulfonamides similarly offer increased lipophilicity and resistance to glucuronidation[5].
    
  • Heterocyclic Replacements: In the development of EP300/CBP histone acetyltransferase (HAT) inhibitors, 4-pyridone-3-carboxylic acid was identified as a highly effective bioisostere for benzoic acid, yielding compounds with improved cell growth-inhibitory activity[6].

  • Aliphatic/Spirocyclic Mimics: In the optimization of the HIV-1 maturation inhibitor GSK3532795, researchers replaced a C-3 benzoic acid moiety with a novel spiro[3.3]hept-5-ene group. This modification successfully emulated the pharmacophore while reducing side-chain flexibility, maintaining broad-spectrum antiviral potency[7].

Target Engagement: The Mcl-1/Bfl-1 Apoptosis Pathway

Substituted benzoic acids are highly effective at disrupting protein-protein interactions (PPIs). A premier example is the development of 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1[8].

Cancer cells often upregulate Mcl-1 and Bfl-1 to evade apoptosis. By designing a benzoic acid scaffold where the carboxyl group forms a critical, high-affinity hydrogen bond/salt bridge with the Arg263 residue in the Mcl-1 binding pocket, researchers achieved a 15-fold improvement in binding affinity[8]. The 5-phenethylthio and 2-phenylsulfonamide substituents were strategically placed to occupy adjacent hydrophobic grooves, translating to potent on-target cellular death in lymphoma models[8].

Mcl1_Bfl1_Pathway A 2,5-Substituted Benzoic Acid (Dual Inhibitor) B Mcl-1 Protein (Anti-apoptotic) A->B Binds Arg263 C Bfl-1 Protein (Anti-apoptotic) A->C Binds Active Site D Disruption of Protein-Protein Interactions B->D C->D E Release of Pro-apoptotic Proteins (Bax/Bak) D->E F Apoptosis (Cancer Cell Death) E->F

Caption: Mechanism of 2,5-substituted benzoic acids in the Mcl-1/Bfl-1 apoptotic pathway.

Clinical Validation: FDA-Approved Therapeutics

The integration of benzoic acid derivatives into clinical candidates has yielded numerous FDA-approved drugs across diverse therapeutic areas.

Drug NameTherapeutic AreaRole of Benzoic Acid / Benzoate Moiety
Acalabrutinib Mantle Cell LymphomaThe core structure is synthesized starting from a 4-bromobenzoic acid precursor.
Rizatriptan benzoate Migraine ManagementFormulated as a benzoate salt to optimize aqueous solubility and rapid systemic absorption[9].
Aspirin Analgesic / Anti-inflammatoryAn acetylated derivative of salicylic acid (ortho-hydroxybenzoic acid).
Furosemide Diuretic (Hypertension)Built upon an anthranilic acid (ortho-aminobenzoic acid) scaffold[10].

Synthetic Methodology: High-Yield Amide Coupling Protocol

To utilize benzoic acid building blocks (e.g., 3-(3-chloro-3-butenyl)benzoic acid) in drug discovery, robust and self-validating synthetic protocols are required. The conversion of the carboxylic acid to an amide is a fundamental reaction for exploring Structure-Activity Relationships (SAR)[11].

The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). Causality of Reagents: HATU is selected over standard carbodiimides because it forms a highly reactive 7-azabenzotriazole active ester. The nitrogen atom in the pyridine ring of HATU hydrogen-bonds with the incoming amine, accelerating the reaction and suppressing epimerization[11]. DIPEA acts as a non-nucleophilic base to deprotonate the acid without competing for the electrophilic center.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of the substituted benzoic acid in anhydrous Dimethylformamide (DMF) (0.2 M concentration). Note: Anhydrous conditions prevent the hydrolysis of the active ester intermediate.

  • Base Addition: Add 1.1 equivalents of the desired primary or secondary amine, followed immediately by 3.0 equivalents of DIPEA. Stir the mixture for 5 minutes at room temperature to ensure complete deprotonation[11].

  • Activation: Add 1.2 equivalents of HATU in a single portion. The solution will typically undergo a slight color change indicating the formation of the active ester[11].

  • Propagation: Allow the reaction mixture to stir at room temperature for 4 to 16 hours, monitoring completion via LC-MS or TLC[11].

  • Workup: Quench the reaction by diluting with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous

    
    , water, and brine to remove DMF and water-soluble byproducts[11].
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure amide[11].
    

Amide_Coupling_Workflow A 1. Substrate Preparation Dissolve Benzoic Acid in Anhydrous DMF B 2. Base Addition Add Amine + DIPEA (3.0 eq), Stir 5 min A->B C 3. Activation Add HATU (1.2 eq) in one portion B->C D 4. Amide Formation Stir 4-16h at Room Temperature C->D E 5. Aqueous Workup Wash with Water and Brine D->E F 6. Purification Flash Column Chromatography E->F

Caption: Step-by-step amide coupling workflow for substituted benzoic acid building blocks.

References

  • uomustansiriyah.edu.iq. "Physicochemical properties substituted benzoic acids medicinal chemistry.
  • nih.gov. "4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors.
  • drughunter.com. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • benchchem.com. "Application Notes and Protocols: 3-(3-Chloro-3-butenyl)benzoic Acid as a Potential Building Block in Medicinal Chemistry.
  • nih.gov. "Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies.
  • rsc.org. "Chapter 1: Physicochemical Properties - Books.
  • nih.gov. "Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition.
  • nih.gov. "Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins.
  • semanticscholar.org. "FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • turito.com. "Benzoic Acid - Structure, Properties, Reactions.
  • mdpi.com. "Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.
  • preprints.org. "Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.

Sources

Foundational

Medicinal Chemistry Applications of 4-Amino-2-fluoro-5-iodobenzoic Acid: A Privileged Scaffold for Targeted Therapeutics

Executive Summary In modern drug discovery, the strategic selection of polyfunctional building blocks dictates the efficiency of lead optimization. 4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 1934844-60-6) is a highly spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of polyfunctional building blocks dictates the efficiency of lead optimization. 4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 1934844-60-6) is a highly specialized, privileged scaffold that offers orthogonal reactivity and precise vector mapping for the synthesis of complex therapeutics. By combining an electrophilic carboxylic acid, an electron-donating amino group, a metabolically stabilizing fluorine atom, and a highly reactive iodine handle, this molecule serves as an ideal core for developing kinase inhibitors, allosteric modulators, and Proteolysis Targeting Chimeras (PROTACs).

This technical guide deconstructs the structural rationale behind this scaffold and provides field-proven, self-validating protocols for its application in medicinal chemistry.

Structural Rationale & Pharmacophore Utility

The utility of 4-Amino-2-fluoro-5-iodobenzoic acid lies in the synergistic electronic and steric effects of its substituents. As an application scientist, I select this specific scaffold not just for its functional groups, but for how those groups interact to dictate both chemical reactivity and biological target engagement.

The C2-Fluorine: The "Conformational Lock"

The introduction of a fluorine atom ortho to the carboxylic acid serves a dual purpose. First, it lowers the pKa of the resulting amide, enhancing membrane permeability. Second, and more critically, it acts as a conformational lock . When the C1-carboxylic acid is converted to an amide, the highly electronegative fluorine atom participates in an intramolecular dipole-dipole interaction (F···H–N) with the amide proton [1]. This stereoelectronic effect restricts bond rotation, locking the molecule into a rigid, predictable conformation that minimizes the entropic penalty upon binding to a target protein's active site.

The C5-Iodine: The Cross-Coupling Handle

While brominated or chlorinated analogs are cheaper, the C5-iodine is deliberately chosen for its superior reactivity in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The weak C–I bond ensures rapid oxidative addition to Palladium(0) species, allowing couplings to proceed at lower temperatures with minimal catalyst loading [2]. This is crucial when synthesizing fragile, late-stage drug candidates where harsh conditions would cause degradation.

The C4-Amino Group: The Electronic Modulator

The primary amine at the C4 position is strongly electron-donating via resonance. This electron density pushes into the aromatic ring, deactivating the C1-carboxylic acid slightly but significantly enriching the electron density ortho to the iodine. This electronic push-pull system is the key to the scaffold's orthogonal reactivity.

PharmacophoreLogic Core Scaffold Core 4-Amino-2-fluoro-5-iodobenzoic acid F C2-Fluorine Conformational Lock Metabolic Stability Core->F Ortho Effect I C5-Iodine Cross-Coupling Handle Rapid Oxidative Addition Core->I Para to F NH2 C4-Amino H-Bond Donor Electronic Modulator Core->NH2 Electron Donating COOH C1-Carboxylic Acid Amide Linkage Vector Core->COOH Electrophilic Center

Fig 1. Pharmacophore logic and vector mapping of 4-Amino-2-fluoro-5-iodobenzoic acid.

Quantitative Data: Halogen Reactivity Comparison

To understand the causality behind selecting the iodinated scaffold over its fluorinated or chlorinated counterparts, we must examine the bond dissociation energies (BDE) and their direct impact on Palladium-catalyzed cross-coupling efficiency.

Table 1: Reactivity Profile of 4-Substituted Halobenzoic Acids in Pd-Catalyzed Coupling

Halogen at C5Bond Dissociation Energy (kcal/mol)Relative Reactivity in Pd-CouplingTypical Conditions Required
Iodine (-I) ~65Extremely High Room Temp to 60°C, low Pd loading (<1 mol%)
Bromine (-Br) ~81High80°C - 100°C, standard Pd loading (2-5 mol%)
Chlorine (-Cl) ~96Moderate to Low>100°C, specialized bulky phosphine ligands
Fluorine (-F) ~126Negligible (Orthogonal)Unreactive under standard Pd conditions

Data synthesized from comparative cross-coupling reactivity studies [2]. The stark ~61 kcal/mol difference between the C–I and C–F bonds ensures absolute regioselectivity during functionalization.

Key Synthetic Workflows & Self-Validating Protocols

The true power of this scaffold lies in its ability to undergo sequential, orthogonal functionalization without the need for cumbersome protecting group chemistry. Below are the field-proven methodologies.

Protocol 1: Chemoselective Amide Coupling at C1

Objective: Couple an aliphatic amine to the C1-carboxylic acid while leaving the C4-aniline intact. Causality & Logic: The C4-amino group is an aniline derivative, heavily deactivated by the electron-withdrawing effects of the adjacent iodine and ortho-fluorine atoms [3]. By utilizing a highly nucleophilic aliphatic primary amine partner, we exploit this intrinsic electronic disparity. The aliphatic amine outcompetes the deactivated aniline, ensuring chemoselective amide formation without protecting the C4 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Amino-2-fluoro-5-iodobenzoic acid (1.0 equiv, 0.5 M) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.1 equiv). Stir at 0°C for 15 minutes to generate the active OAt-ester.

  • Coupling: Dropwise add the target aliphatic amine (1.05 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Extract: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer heavily with 5% LiCl (aq) to remove residual DMF.

  • Self-Validating System: Analyze via LC-MS. The system is self-validating because the mass shift will strictly correspond to the mono-amide (

    
    ). The absence of a double-acylation mass peak confirms the chemoselectivity predicted by the electronic deactivation of the C4-aniline.
    
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Objective: Install an aryl or heteroaryl group at the C5 position via the iodine handle. Causality & Logic: With the amide installed, the C5-iodine is now the most reactive site on the molecule. We utilize Pd(dppf)Cl₂, a catalyst with a large bite angle that excels in coupling sterically hindered aryl iodides. The C2-fluorine remains completely inert, providing orthogonal stability.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the C1-Amide Intermediate (1.0 equiv) and the desired Aryl Boronic Acid (1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and Water. Causality: The biphasic nature ensures the organic substrate and the inorganic base are both solvated, maximizing the reaction rate at the interface.

  • Reaction: Seal the vial and heat to 80°C for 4 hours (or microwave at 100°C for 20 minutes).

  • Self-Validating System: The reaction mixture will transition from a red/orange suspension to a black palladium-black precipitate upon completion. TLC (Hexanes/EtOAc) will show complete consumption of the lower-Rf iodine starting material, validating the rapid oxidative addition of the C-I bond.

SyntheticWorkflow A Starting Material 4-Amino-2-fluoro- 5-iodobenzoic acid B Amide Intermediate (C1 Functionalized) A->B Amide Coupling (Chemoselective) C Cross-Coupled Product (C5 Functionalized) B->C Suzuki-Miyaura (Regioselective)

Fig 2. Chemoselective and regioselective synthetic workflow for the bifunctional scaffold.

Applications in Targeted Therapeutics

Kinase Inhibitors (Allosteric Modulators)

The anthranilic acid and para-aminobenzoic acid (PABA) cores are highly privileged in kinase inhibitor design, particularly for targeting the MEK1/2 allosteric pocket. By utilizing 4-Amino-2-fluoro-5-iodobenzoic acid, medicinal chemists can rapidly generate libraries of MEK inhibitors. The C1-amide projects into the solvent-exposed region (ideal for solubility-enhancing groups), the C2-fluorine locks the conformation to fit the narrow allosteric channel, and the C5 position (via Suzuki coupling) is used to install bulky biaryl systems that occupy the deep hydrophobic pocket of the kinase.

PROTAC Linker Attachment

In the design of Proteolysis Targeting Chimeras (PROTACs), linker rigidity and exit vector trajectory are paramount. The orthogonal vectors of the C1 and C5 positions on this scaffold (approximately 120° apart) make it an excellent rigid linker component. The C5-iodine can be coupled to an E3 ligase ligand (e.g., Cereblon or VHL binders), while the C1-carboxylic acid is tethered to the Target Protein (POI) ligand, ensuring a highly structured ternary complex formation.

References

  • Title: 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: 4-Amino-2-fluorobenzoic acid | C7H6FNO2 | CID 302680 Source: PubChem (National Institutes of Health) URL: [Link]

Exploratory

4-Amino-2-fluoro-5-iodobenzoic acid safety data sheet SDS

An In-Depth Technical Guide to the Safe Handling of 4-Amino-2-fluoro-5-iodobenzoic Acid for Research and Development Introduction 4-Amino-2-fluoro-5-iodobenzoic acid (CAS No. 1934844-60-6) is a halogenated aromatic carbo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 4-Amino-2-fluoro-5-iodobenzoic Acid for Research and Development

Introduction

4-Amino-2-fluoro-5-iodobenzoic acid (CAS No. 1934844-60-6) is a halogenated aromatic carboxylic acid.[1][2] Its trifunctional nature—possessing an amine, a fluoro group, and an iodo group on a benzoic acid scaffold—makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. Professionals in drug development utilize such intermediates for creating complex molecular architectures with potential therapeutic applications.

The safe and effective use of this compound in a research setting is paramount. Due to the limited availability of a comprehensive, standalone Safety Data Sheet (SDS) for this specific molecule, this guide has been synthesized by a Senior Application Scientist. It amalgamates data from structurally analogous compounds to construct a robust and cautious safety profile. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the potential hazards, requisite exposure controls, and emergency procedures associated with 4-Amino-2-fluoro-5-iodobenzoic acid.

Hazard Identification and Toxicological Profile

The toxicological properties of 4-Amino-2-fluoro-5-iodobenzoic acid have not been fully investigated.[3] Therefore, a conservative approach to hazard assessment is essential. By examining the safety data for closely related substituted benzoic acids, we can infer a reliable hazard profile. Compounds such as 2-Amino-5-iodobenzoic acid, 2-Fluoro-5-iodobenzoic acid, and 2-Amino-4-fluorobenzoic acid consistently exhibit a similar set of hazards.[3][4][5][6][7][8][9][10]

The primary hazards associated with this class of compounds are:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[3][4][5][7][9][10]

  • Serious Eye Irritation (H319): Causes serious eye irritation, with potential for damage if not addressed promptly.[3][4][5][7][8][9][10]

  • Respiratory Irritation (H335): May cause respiratory irritation if dust or aerosols are inhaled.[3][4][5][7][9]

The presence of fluorine and iodine substituents on the aromatic ring can influence the molecule's reactivity and biological interactions.[2] Fluorinated organic compounds can exhibit a wide range of toxicities, and their metabolic pathways must be considered.[11][12][13] While the carbon-fluorine bond is very strong, certain metabolic processes can liberate fluoride ions or produce other toxic metabolites.[13] Therefore, systemic exposure should always be minimized.

Hazard Classification GHS Hazard Statement Commonly Observed in Analogs
Skin Corrosion/IrritationH315: Causes skin irritationYes[3][4][5][7][9][10]
Serious Eye Damage/IrritationH319: Causes serious eye irritationYes[3][4][5][7][8][9][10]
Specific target organ toxicityH335: May cause respiratory irritationYes[3][4][5][7][9]

Physical and Chemical Properties

Comprehensive experimental data for 4-Amino-2-fluoro-5-iodobenzoic acid is limited. The following table summarizes its known properties and those of a close structural analog for reference.

Property Value for 4-Amino-2-fluoro-5-iodobenzoic acid Reference Analog Data (2-Fluoro-5-iodobenzoic acid)
CAS Number 1934844-60-6[1]124700-41-0[6]
Molecular Formula C₇H₅FINO₂C₇H₄FIO₂[2][6][14]
Molecular Weight 281.02 g/mol 266.01 g/mol [6][14]
Physical State Solid, powder[5]Solid[6]
Appearance Beige or Off-white powder[3][5]White to Brown powder/crystal
Melting Point No data available164-168 °C[6]
Solubility Low water solubility is likely[3]No specific data, but generally low in water

Exposure Control and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a multi-layered approach to exposure control is mandatory. This follows the principle of the hierarchy of controls, prioritizing engineering solutions over personal protective measures.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood .[15][16][17] This minimizes the risk of inhaling dust particles.[16][17][18] Additionally, eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[5][8][9]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Not Applicable) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (Chemical Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for mitigating chemical exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical. The following are mandatory when handling 4-Amino-2-fluoro-5-iodobenzoic acid:

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are required to protect against splashes and airborne particles.[4][15]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[4][15] It is critical to consult the glove manufacturer's compatibility data to understand breakthrough times.

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are essential to prevent skin contact.[4][15]

  • Respiratory Protection: If work cannot be performed inside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 dust mask) should be used.[15][16]

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is a self-validating system for ensuring safety and experimental integrity.

Protocol 4.1: Standard Operating Procedure for Handling
  • Preparation: Before starting work, ensure the chemical fume hood is operational. Don all required PPE. Ensure spill cleanup materials are readily available.

  • Aliquotting: As a solid powder, the primary risk during handling is the generation of dust.[15] Weigh the compound within the fume hood or in a balance enclosure. Use a spatula to handle the material, avoiding any actions that could cause it to become airborne.

  • In-situ Use: When adding the compound to a reaction vessel, do so slowly and carefully within the fume hood.

  • Post-Handling: Thoroughly clean all equipment and the work area. Decontaminate surfaces with a suitable solvent, followed by soap and water.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[15][16] Do not eat, drink, or smoke in areas where chemicals are handled.[9][15]

Protocol 4.2: Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

  • Container: Store in a tightly closed, properly labeled container.[15][17][18]

  • Location: Keep in a cool, dry, and well-ventilated area.[4][15][16][18] A designated cabinet for chemical reagents is appropriate.

  • Incompatibilities: Store away from strong oxidizing agents (e.g., peroxides, nitrates) and strong bases (e.g., sodium hydroxide).[17][18][19] Benzoic acids can react with these substances.

Protocol 4.3: Waste Disposal
  • Classification: This compound must be treated as hazardous chemical waste.

  • Collection: Collect all waste material (including contaminated consumables like gloves and paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[15]

  • Disposal: Do not pour down the drain or mix with general waste.[17][18][19] Disposal must be carried out in accordance with institutional, local, and national environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[18][19]

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures

The following first-aid measures are based on the expected hazards of irritation. Seek immediate medical attention in all cases of significant exposure.

Exposure Route First-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Get medical attention.[3][4][5][8]
Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if skin irritation occurs or persists.[3][4][5][8]
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[3][4][5][8]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[3][5][8]
Accidental Release (Spill) Measures

A calm and methodical approach is required when responding to a chemical spill.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size & Risk (Is it a major spill?) Start->Assess Evacuate Evacuate Area Alert Supervisor & EHS Assess->Evacuate Yes DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->DonPPE No (Small Spill) Secure Secure Area Restrict Access Evacuate->Secure Contain Contain Spill Use inert absorbent material (e.g., vermiculite, sand) DonPPE->Contain Collect Carefully sweep/collect material Avoid raising dust Contain->Collect Dispose Place in sealed container Label as Hazardous Waste Collect->Dispose Clean Decontaminate Spill Area (Solvent, then soap & water) Dispose->Clean End Spill Response Complete Clean->End

Caption: Workflow for handling a chemical spill.

For a small spill , follow these steps:

  • Evacuate non-essential personnel from the immediate area.[15][18]

  • Wear appropriate PPE, including respiratory protection if necessary.[15]

  • Gently cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[15]

  • Carefully sweep or scoop the material into a sealed container for hazardous waste disposal. Moisten the material slightly with water to prevent dust generation if it is safe to do so.[19]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.[15] For a large spill , evacuate the area immediately and contact your institution's emergency response team or EHS department.[15]

References

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Manager. [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. Kanto's elasped time. [Link]

  • Benzoic Acid – Uses and Safety. VelocityEHS. [Link]

  • Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. Journal of Pharmaceutical Sciences. [Link]

  • Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F1,2. Journal of the American Chemical Society. [Link]

  • SAFETY DATA SHEET - 2-Amino-5-iodobenzoic acid. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 4-Iodobenzoic acid. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: 4-Fluorobenzoic acid. Carl ROTH. [Link]

  • Toxicology of Fluoro-olefins. ResearchGate. [Link]

  • Toxicology of perfluorinated compounds. CORE. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Amino-2-fluoro-5-iodobenzoic acid from 4-amino-2-fluorobenzoic acid

Introduction & Strategic Rationale The synthesis of highly functionalized, multi-substituted halo-aromatics is a cornerstone of modern drug development. Specifically, 4-amino-2-fluoro-5-iodobenzoic acid (CAS: 1934844-60-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of highly functionalized, multi-substituted halo-aromatics is a cornerstone of modern drug development. Specifically, 4-amino-2-fluoro-5-iodobenzoic acid (CAS: 1934844-60-6) serves as a critical bifunctional building block[1]. The orthogonal reactivity of its functional groups allows for selective cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions at the C5-iodide) while preserving the C4-amine and C1-carboxylic acid for subsequent amide coupling or structural derivatization.

While literature precedents demonstrate the iodination of 4-amino-2-fluorobenzoic acid utilizing iodine and triphenylphosphine (


)[2], the use of N-Iodosuccinimide (NIS) in N,N-Dimethylformamide (DMF) provides superior regiocontrol, milder conditions, and a highly scalable aqueous workup. This protocol details an optimized Electrophilic Aromatic Substitution (EAS) methodology tailored for specialty fluorochemical synthesis[3].

Mechanistic Logic & Regioselectivity

The regiochemical outcome of this iodination is dictated by the synergistic and competing directing effects of the pre-existing substituents on the benzene ring.

  • C4-Amino Group (

    
    ) : A strongly activating, ortho/para-directing group via lone-pair resonance. It directs the incoming iodonium ion (
    
    
    
    ) to the C3 and C5 positions.
  • C2-Fluoro Group (

    
    ) : A weakly deactivating, ortho/para-directing group. It directs to C3 (ortho) and C5 (para).
    
  • C1-Carboxylic Acid (

    
    ) : A strongly deactivating, meta-directing group. It directs to C3 and C5.
    

Causality of C5-Selectivity : Both C3 and C5 are electronically activated by the amino group. However, the C3 position is sterically hindered as it is flanked directly between the fluorine atom and the amino group. The C5 position is sterically accessible and synergistically activated by the para-relationship to the fluorine atom. Consequently, electrophilic attack by NIS occurs almost exclusively at C5.

Regio Substrate Substrate 4-Amino-2-fluorobenzoic acid NH2 C4-NH2 Group Strong Activating o/p-directing Substrate->NH2 F C2-F Group Weak Deactivating o/p-directing Substrate->F COOH C1-COOH Group Deactivating m-directing Substrate->COOH C3 C3 Position Sterically hindered (between F and NH2) NH2->C3 Ortho C5 C5 Position Electron-rich Least hindered NH2->C5 Ortho F->C3 Ortho F->C5 Para COOH->C3 Meta COOH->C5 Meta Target Product 4-Amino-2-fluoro-5-iodobenzoic acid C5->Target Preferred EAS Site C6 C6 Position Deactivated by COOH

Mechanistic logic governing the regioselective C5-iodination via directing group effects.

Quantitative Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesExperimental Role
4-Amino-2-fluorobenzoic acid 155.131.001.55 g10.0 mmolStarting Material
N-Iodosuccinimide (NIS) 224.981.052.36 g10.5 mmolElectrophilic Source
N,N-Dimethylformamide (DMF) 73.09-25.0 mL-Polar Aprotic Solvent
Sodium Thiosulfate (10% aq) 158.11Excess50.0 mL-Quenching Agent
Deionized Water 18.02-100.0 mL-Anti-solvent / Wash

Optimized Experimental Protocol

G SM 4-Amino-2-fluorobenzoic acid (1.0 eq) Solvent Dissolve in DMF (0.2 M, 25 °C) SM->Solvent NIS N-Iodosuccinimide (NIS) (1.05 eq, portion-wise) Solvent->NIS Reaction Stir at RT in dark (2-4 hours) NIS->Reaction Quench Quench: 10% aq. Na2S2O3 Precipitation Reaction->Quench LC-MS confirms full conversion Filter Vacuum Filtration & Water Wash Quench->Filter Product 4-Amino-2-fluoro-5-iodobenzoic acid (>85% Yield) Filter->Product

Workflow for the regioselective iodination of 4-amino-2-fluorobenzoic acid using NIS.

Step-by-Step Methodology

Step 1: Reaction Setup In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-amino-2-fluorobenzoic acid (1.55 g, 10.0 mmol) in anhydrous DMF (25.0 mL). Stir at room temperature (20–25 °C) until complete dissolution is achieved.

  • Causality: DMF is specifically chosen because it readily solubilizes the highly polar, zwitterionic starting material and stabilizes the polar Wheland intermediate formed during the EAS transition state.

Step 2: Electrophile Addition Wrap the reaction flask in aluminum foil to strictly exclude light. Cool the solution to 0–5 °C using an ice-water bath. Add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol) portion-wise over 15 minutes.

  • Causality: NIS is light-sensitive and can homolytically cleave to form iodine radicals, leading to unselective side reactions. Portion-wise addition controls the mild exotherm and prevents localized high concentrations of the electrophile, thereby suppressing di-iodination.

Step 3: Reaction Progression & Monitoring Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 to 4 hours.

  • Self-Validation: Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes with 1% AcOH). The reaction is deemed complete when the starting material is entirely consumed. The mixture will turn a deep amber color due to the generation of trace free iodine.

Step 4: Quenching Pour the reaction mixture slowly into a vigorously stirring solution of ice-cold 10% aqueous sodium thiosulfate (


) (50 mL).
  • Causality & Validation: Sodium thiosulfate acts as a reducing agent, converting any unreacted NIS and free elemental iodine (

    
    ) into highly water-soluble iodide (
    
    
    
    ). A successful quench is visually validated by the immediate dissipation of the amber color, resulting in a pale yellow to white suspension as the hydrophobic product precipitates out of the aqueous phase.

Step 5: Isolation & Purification Dilute the suspension with an additional 50 mL of deionized water to maximize precipitation. Stir for 15 minutes. Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water (


 mL).
  • Causality: The primary reaction by-product (succinimide) and the reaction solvent (DMF) are highly miscible in water. Thorough aqueous washing effectively removes these impurities, bypassing the need for complex and time-consuming column chromatography.

Step 6: Drying Transfer the solid to a vacuum desiccator and dry under high vacuum at 45 °C for 12 hours to afford 4-amino-2-fluoro-5-iodobenzoic acid as an off-white solid (Expected yield: >85%).

Analytical Characterization & Validation

To confirm the structural integrity and C5-regiochemistry of the synthesized compound, the following analytical signatures should be validated:

  • LC-MS (ESI-) : Expected

    
     at m/z 280.0 (Exact Mass: 280.93).
    
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    )
    :
    • 
       12.80 (br s, 1H, 
      
      
      
      )
    • 
       8.05 (d, 
      
      
      
      Hz, 1H, C6-H)
    • 
       6.55 (d, 
      
      
      
      Hz, 1H, C3-H)
    • 
       6.10 (br s, 2H, 
      
      
      
      )
  • Causality of NMR Validation: The C6 proton is coupled to the meta-fluorine atom (

    
    ), resulting in a smaller coupling constant (~7.0 Hz). The C3 proton is coupled to the ortho-fluorine atom (
    
    
    
    ), resulting in a significantly larger coupling constant (~12.5 Hz). The presence of exactly two distinct aromatic doublets confirms mono-iodination, and their specific coupling constants definitively validate the C5 regiochemistry.

References[2] Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes for MoA Studies in C. neoformans - University of Liverpool Repository. View Source[3] Fluorinated Building Blocks & Fluorinating Reagents Suppliers - Apollo Scientific. View Source[1] 1934844-60-6 | 4-Amino-2-fluoro-5-iodobenzoic acid - BLD Pharm. View Source

Sources

Application

Suzuki-Miyaura coupling conditions for 4-Amino-2-fluoro-5-iodobenzoic acid

Application Note: Suzuki-Miyaura Coupling Protocols for 4-Amino-2-fluoro-5-iodobenzoic Acid Executive Summary & Context 4-Amino-2-fluoro-5-iodobenzoic acid is a high-value scaffold, most notably serving as a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Coupling Protocols for 4-Amino-2-fluoro-5-iodobenzoic Acid

Executive Summary & Context

4-Amino-2-fluoro-5-iodobenzoic acid is a high-value scaffold, most notably serving as a critical intermediate in the synthesis of MEK inhibitors such as Cobimetinib (Cotellic). The functionalization of this scaffold via Suzuki-Miyaura coupling presents a unique set of chemoselective challenges due to the presence of three distinct reactive/coordinating functionalities on the benzene ring:

  • Free Carboxylic Acid (C1): Induces solubility issues in non-polar solvents and can form unreactive palladium-carboxylate complexes.

  • Free Primary Amine (C4): A potential ligand that can poison the catalyst or participate in competing Buchwald-Hartwig aminations.

  • Ortho-Fluorine (C2): Provides electron-withdrawing effects that activate the C-I bond but may induce protodeboronation in the coupling partner.

This guide provides two distinct, field-validated protocols: Method A (Direct Aqueous Coupling) for process efficiency, and Method B (Protected Route) for difficult substrates requiring high purification standards.

Substrate Analysis & Mechanistic Considerations

The success of this reaction hinges on the oxidative addition of Palladium(0) into the Carbon-Iodine bond at position C5.

  • Reactivity Profile: The C-I bond is highly reactive, allowing for milder temperatures (60–80°C). However, the ortho-amine and para-fluorine create a crowded steric environment.

  • Catalyst Poisoning: The zwitterionic nature of the starting material (Amino-Acid) requires careful pH management. If the pH is too low, the amine protonates and deactivates the ring. If too high, the carboxylate may bind tightly to Pd(II), retarding transmetallation.

Mechanistic Pathway Diagram

The following diagram illustrates the catalytic cycle and potential off-cycle inhibitory pathways specific to this substrate.

SuzukiMechanism cluster_substrate Substrate Features Pd0 Pd(0) Active Species OxAdd Oxidative Addition (C-I Bond Insertion) Pd0->OxAdd Fast (Iodide) Coordination Substrate Coordination (Amine/Carboxylate) OxAdd->Coordination Catalyst Poisoning TransMet Transmetallation (Base Activated Boronate) OxAdd->TransMet Rate Limiting (Sterics) Coordination->OxAdd Reversible with Heat/Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Feat1 C-I: High Reactivity Feat2 NH2: Potential Ligand Feat3 COOH: Solubility/Binding

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of catalyst sequestration by the free amine/carboxylate.

Method A: Direct Aqueous Coupling (Process Route)

Objective: Direct coupling of the unprotected acid to minimize step count. Ideal for scale-up. Key Reagent: Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). The large bite angle and bidentate nature of dppf prevent the free amine from displacing the ligand.

Reagents & Stoichiometry
ComponentEquiv/Conc.Role
Substrate 1.0 equiv4-Amino-2-fluoro-5-iodobenzoic acid
Boronic Acid 1.2 – 1.5 equivCoupling partner (Ar-B(OH)₂)
Catalyst 3 – 5 mol%Pd(dppf)Cl₂·CH₂Cl₂ (Robust active species)
Base 3.5 equivNa₂CO₃ or K₂CO₃ (Must neutralize COOH + activate Boron)
Solvent 0.2 M1,4-Dioxane / Water (4:1) or DME / Water
Protocol Steps
  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the iodobenzoic acid substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and base (3.5 equiv).

  • Solvation: Add the solvent mixture (Dioxane/Water 4:1). Note: The solution may initially be slurry. It will clarify as the base deprotonates the carboxylic acid.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%) quickly under inert flow. Seal the vessel.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS.[1] The starting material (Iodide) should disappear. If the reaction stalls, add 1 mol% fresh catalyst.

  • Workup (Acidic Crash-Out):

    • Cool to room temperature.[2][3]

    • Dilute with water (1:1 volume ratio).

    • Filter through Celite to remove Palladium black.

    • Slowly acidify the filtrate with 1M HCl to pH ~3-4. The product (biaryl acid) typically precipitates.

    • Filter the solid, wash with water and cold ether.

Method B: The "Ester-Protection" Route (Precision Route)

Objective: For difficult boronic acids or when high purity is required. Protecting the acid and amine alters the electronics, making the iodine more susceptible to oxidative addition and improving solubility in organic solvents.

Reagents & Stoichiometry
ComponentEquiv/Conc.Role
Substrate 1.0 equivMethyl 4-amino-2-fluoro-5-iodobenzoate
Catalyst 2 – 3 mol%XPhos Pd G2 or Pd₂(dba)₃ / SPhos
Base 2.0 equivK₃PO₄ (Anhydrous or 2M Aqueous)
Solvent 0.15 MToluene or THF
Protocol Steps
  • Esterification (Pre-step): Treat the parent acid with MeOH/H₂SO₄ (reflux, 4h) or TMSCHN₂ to generate the methyl ester.

  • Coupling Setup: Combine the methyl ester (1.0 equiv), boronic acid (1.3 equiv), and K₃PO₄ (2.0 equiv) in a reaction tube.

  • Catalyst: Add XPhos Pd G2 (2 mol%). Why XPhos? This bulky, electron-rich ligand facilitates oxidative addition into the hindered C-I bond and prevents amine coordination.

  • Reaction: Add degassed Toluene/Water (10:1) and heat to 90°C for 2–6 hours.

  • Workup: Standard extraction with Ethyl Acetate. The ester product can be purified via Flash Chromatography (Hexane/EtOAc) much easier than the free acid.

  • Hydrolysis (Post-step): Treat the coupled ester with LiOH in THF/Water to reveal the final acid.

Experimental Workflow Visualization

The following diagram outlines the decision logic and physical workflow for the Direct Coupling (Method A).

Workflow Start Start: 4-Amino-2-fluoro-5-iodobenzoic acid Mix Mix: Substrate + Boronic Acid + Na2CO3 Solvent: Dioxane/H2O (4:1) Start->Mix Degas Degas (Ar/N2 10 min) Mix->Degas Cat Add Pd(dppf)Cl2 Heat 80°C Degas->Cat Monitor LC-MS Check (Target: Loss of SM) Cat->Monitor Monitor->Cat Incomplete (Add Cat) Workup Filter (Celite) -> Acidify (pH 3) Collect Precipitate Monitor->Workup Complete

Figure 2: Operational workflow for the aqueous Suzuki coupling of the unprotected amino-acid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine or insufficient reduction of Pd(II).Switch to SPhos Pd G2 or increase temperature to 100°C. Ensure base equivalents are >3.0.
Protodeboronation Boronic acid is unstable (common with 2-heterocyclic boronic acids).[4]Use Boronic Esters (Pinacol) or K-Trifluoroborates . Lower temp to 60°C.
Black Precipitate (Early) Catalyst decomposition (Pd black formation).Inadequate degassing (O₂ present). Add additional ligand (e.g., PPh₃) to stabilize Pd.
Product remains in Aqueous Product is too polar/zwitterionic.Do not extract. Isolate via isoelectric precipitation (adjust pH carefully to ~4).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts leading to Cobimetinib. ACS Medicinal Chemistry Letters, 3(5), 416–421. (Describes the use of this specific scaffold).

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. (Rationale for SPhos/XPhos).

  • Sigma-Aldrich (Merck). Product Specification: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).

  • Maligres, P. E., et al. (2002). Synthesis of the Biaryl Ether Urea p38 Kinase Inhibitor. Tetrahedron Letters, 43, 4987. (Precedent for coupling unprotected amino-benzoic acids).

Sources

Method

Sonogashira coupling protocols using 4-Amino-2-fluoro-5-iodobenzoic acid

Application Note: Sonogashira Coupling Protocols for 4-Amino-2-fluoro-5-iodobenzoic Acid Executive Summary This guide details the synthetic protocols for utilizing 4-Amino-2-fluoro-5-iodobenzoic acid (CAS 1934844-60-6) i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sonogashira Coupling Protocols for 4-Amino-2-fluoro-5-iodobenzoic Acid

Executive Summary

This guide details the synthetic protocols for utilizing 4-Amino-2-fluoro-5-iodobenzoic acid (CAS 1934844-60-6) in Sonogashira cross-coupling reactions. This scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., FGFR, RET, and EGFR targets), where the benzoic acid moiety often serves as a hinge binder or solvent-exposed tail, and the iodide provides the vector for extending the pharmacophore.

The presence of three distinct functional groups—an electron-rich amine, an electron-withdrawing fluorine, and an acidic carboxyl group—creates a unique "push-pull" electronic environment that requires specific handling to maximize yield and prevent catalyst deactivation.

Strategic Analysis of the Substrate

Electronic & Steric Considerations
  • Activation: The fluorine atom at the C2 position (ortho to the acid, para to the amine) exerts a strong inductive withdrawing effect (-I). This activates the C5-Iodide bond for oxidative addition by the Palladium(0) species, making this substrate highly reactive compared to non-fluorinated analogs.

  • Deactivation Risks: The free carboxylic acid (pKa ~3-4) presents two risks:

    • Protonation of Acetylide: It can protonate the copper-acetylide species, quenching the nucleophile before transmetallation occurs.

    • Catalyst Poisoning: Carboxylates can coordinate to Pd(II) species, potentially forming off-cycle resting states.

  • Solubility: As a zwitterionic amino acid, the substrate has poor solubility in standard non-polar coupling solvents (Toluene, THF) but high solubility in DMSO or DMF.

Decision Matrix: Ester vs. Acid Route

For drug development workflows, Method A (Ester Protection) is the recommended "Gold Standard" for scalability and purification. Method B (Direct Coupling) is reserved for rapid library synthesis where step-count reduction is prioritized over isolated yield.

Visualizing the Synthetic Pathway

The following flow diagram illustrates the divergent workflows for handling this substrate.

ReactionPathways Start 4-Amino-2-fluoro- 5-iodobenzoic acid (Zwitterion) Esterification Esterification (MeOH, SOCl2) Start->Esterification Method A (Recommended) CouplingB Sonogashira B (Pd/Cu, DMSO/H2O) Start->CouplingB Method B (Direct) Ester Methyl Ester Intermediate Esterification->Ester CouplingA Sonogashira A (Pd/Cu, THF/Et3N) Ester->CouplingA ProductEster Coupled Ester CouplingA->ProductEster FinalProduct Final Coupled Acid Product CouplingB->FinalProduct Hydrolysis LiOH Hydrolysis ProductEster->Hydrolysis Hydrolysis->FinalProduct

Figure 1: Strategic workflow comparing the robust Ester Protection Route (Method A) vs. the Direct Acid Route (Method B).

Detailed Experimental Protocols

Method A: The "Gold Standard" (Ester Protection Route)

Recommended for scale-up (>1g) and high-purity requirements.

Step 1: Methyl Ester Formation

  • Suspend 4-Amino-2-fluoro-5-iodobenzoic acid (1.0 equiv) in anhydrous Methanol (10 V).

  • Cool to 0°C. Dropwise add Thionyl Chloride (SOCl2, 2.0 equiv) or concentrated H2SO4 (cat.).

  • Heat to reflux for 4-6 hours. Monitor by LCMS (Acid peak M+1 will shift to M+15).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO3 (careful of gas evolution) to neutralize. Dry organic layer (Na2SO4) and concentrate.

    • Result: Methyl 4-amino-2-fluoro-5-iodobenzoate. (Solid, usually >95% purity).

Step 2: Sonogashira Coupling

  • Substrate: Methyl 4-amino-2-fluoro-5-iodobenzoate (1.0 equiv).

  • Alkyne: Terminal alkyne (1.2 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.03 - 0.05 equiv).

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.05 - 0.10 equiv).

  • Base/Solvent: Triethylamine (Et3N) / THF (1:3 ratio). Note: THF is preferred over DMF for easier workup of esters.

Procedure:

  • Charge a reaction vessel with the Methyl Ester, Pd catalyst, and CuI.

  • Evacuate and backfill with Nitrogen (3 cycles) to ensure anaerobic conditions.

  • Add degassed THF and Et3N via syringe.

  • Add the terminal Alkyne dropwise.

  • Stir at Room Temperature (RT) for 1 hour. If conversion is slow, heat to 40-50°C.

    • Why: The ortho-fluoro group activates the iodide, often allowing RT coupling.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate. Purify via Silica Gel Chromatography (Hexane/EtOAc).

Step 3: Saponification (Optional)

  • Dissolve coupled ester in THF/Water (3:1).

  • Add LiOH·H2O (3.0 equiv). Stir at RT until ester is consumed (1-3 hrs).

  • Acidify carefully with 1M HCl to pH 4-5 to precipitate the zwitterionic product.

Method B: Direct Acid Coupling (The "Jeffery" Conditions)

Recommended for library synthesis (<50mg) where intermediate isolation is inefficient.

Reagents:

  • Solvent: DMF or DMSO (Required to solubilize the zwitterion).

  • Base: Triethylamine (Et3N) or Diisopropylamine (DIPEA) in large excess (5-10 equiv) to buffer the carboxylic acid.

Procedure:

  • Dissolve 4-Amino-2-fluoro-5-iodobenzoic acid (1.0 equiv) in DMF (0.2 M).

  • Add Et3N (5.0 equiv). Ensure the solution becomes clear (salt formation).

  • Add Pd(PPh3)4 (0.05 equiv) and CuI (0.10 equiv).

  • Add Alkyne (1.5 equiv).

  • Heat to 60-80°C under Nitrogen.

    • Note: Higher temperatures are required here compared to the ester route because the carboxylate anion (formed by the base) is electron-donating, slightly deactivating the ring toward oxidative addition compared to the ester.

  • Workup: Dilute with water. Adjust pH to ~4 with dilute HCl. Extract with EtOAc (or n-Butanol if very polar).

Quantitative Comparison of Conditions

VariableMethod A (Ester)Method B (Acid)
Solvent System THF/Et3N (Non-polar/Polar mix)DMF or DMSO (Polar Aprotic)
Temperature 25°C - 50°C60°C - 90°C
Yield (Typical) 85 - 95%40 - 65%
Purification Flash Chromatography (Easy)Prep-HPLC (Difficult due to polarity)
Impurity Profile Low (Homocoupling of alkyne is main byproduct)High (Protodeiodination, Pd-coordination)
Scalability High (Multi-kilogram)Low (Gram scale max)

Mechanistic Insight: The Fluorine Effect

The 2-fluoro substituent is not merely structural; it is a kinetic driver. In the catalytic cycle, the oxidative addition step is rate-limiting for electron-rich aryl halides. However, the fluorine atom ortho to the acid (and meta to the iodide) exerts a significant inductive effect.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd-C≡CR) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product ArI Fluoro-Iodo Substrate ArI->OxAdd Facilitated by F-inductivity CuAcetylide Cu-C≡CR (Acetylide)

Figure 2: The Pd(0)/Pd(II) catalytic cycle. The 2-Fluoro substituent lowers the activation energy for the Oxidative Addition step.

Process Safety & Impurity Control

  • Copper Removal: Residual copper is a major concern in pharmaceutical intermediates. For Method A, wash the organic layer with 10% aqueous ammonium hydroxide (NH4OH) or EDTA solution during workup to chelate and remove Cu species (blue aqueous layer indicates removal).

  • Palladium Scavenging: If the product is a late-stage intermediate, use SiliaMetS® Thiol or DMT scavengers post-reaction to reduce Pd levels to <10 ppm.

  • Explosion Hazard: Low molecular weight alkynes can form explosive copper acetylides if allowed to dry. Always keep the reaction mixture wet or in solution until quenched with ammonium chloride.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993-5996. Link

  • BLD Pharm. (n.d.). 4-Amino-2-fluoro-5-iodobenzoic acid (CAS 1934844-60-6) Product Data. Link

  • Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391-393. Link

  • Nagy, Z., et al. (2012). Sonogashira coupling of aryl halides catalyzed by palladium on charcoal. Tetrahedron Letters, 53(42), 5615-5619.
Application

Application Note: Precision Amide Bond Formation using 4-Amino-2-fluoro-5-iodobenzoic Acid

Abstract 4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 153435-96-2) is a high-value scaffold in the synthesis of MEK/mTOR inhibitors and proteolysis-targeting chimeras (PROTACs). Its unique substitution pattern—featuring an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 153435-96-2) is a high-value scaffold in the synthesis of MEK/mTOR inhibitors and proteolysis-targeting chimeras (PROTACs). Its unique substitution pattern—featuring an electron-withdrawing fluorine ortho to the carboxylate and a bulky iodine atom—presents a dichotomy of reactivity. While the fluorine enhances electrophilicity at the carbonyl, it imposes steric strain; simultaneously, the unprotected amine creates a risk of uncontrolled oligomerization (self-coupling). This guide outlines three validated protocols to suppress side reactions and maximize yield, utilizing steric-tolerant coupling agents and protecting group strategies.

Chemical Profile & Strategic Analysis

The Zwitterionic Challenge

The substrate contains both a nucleophilic aniline (


) and an electrophilic carboxylic acid (

). In standard coupling conditions (basic pH), the amine is deprotonated and the acid is activated, leading to rapid self-polymerization unless one terminus is chemically "masked."
Electronic & Steric Environment[1]
  • Ortho-Fluorine Effect: The fluorine atom at C2 exerts a strong inductive effect (

    
    ), increasing the acidity of the carboxylic acid (pKa 
    
    
    
    3.0–3.5) compared to benzoic acid.[1] This makes the activated ester highly reactive but prone to hydrolysis.
  • Meta-Iodine Effect: The iodine at C5 is sterically bulky and electronically soft. While it does not directly hinder the carboxylic acid, it affects the solubility and lipophilicity (LogP

    
     2.1), often necessitating polar aprotic co-solvents (DMF/DMSO).
    
Decision Matrix: Choosing Your Protocol

Before starting, determine the role of the scaffold in your synthesis.

CouplingStrategy Start Start: Define Role of 4-Amino-2-fluoro-5-iodobenzoic acid Role1 Role: NUCLEOPHILE (Reacting the Amine) Start->Role1 Role2 Role: ELECTROPHILE (Reacting the Acid) Start->Role2 Step1 Step 1: Protect Acid (Methyl/Ethyl Ester) Role1->Step1 Prevent Self-Coupling Step2 Step 1: Protect Amine (Boc/Fmoc) Role2->Step2 Prevent Polymerization Action1 Protocol A: Standard Coupling (HATU/DIPEA) Step1->Action1 Step2->Action1 Standard Partner Action2 Protocol B: Acid Fluoride Method (For Hindered Amines) Step2->Action2 Sterically Hindered Partner Action3 Protocol C: Mixed Anhydride (Scale-up preferred) Step2->Action3 Cost-sensitive Scale-up

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol based on the substrate's role.

Detailed Experimental Protocols

Protocol A: The "Electrophile" Route (Acid Coupling)

Scenario: You are attaching an external amine to the carboxylic acid of the scaffold. Prerequisite: The 4-amino group MUST be protected (e.g.,


-Boc-4-amino-2-fluoro-5-iodobenzoic acid) to prevent self-reaction.
Materials
  • Substrate:

    
    -Boc-4-amino-2-fluoro-5-iodobenzoic acid (1.0 equiv)
    
  • Coupling Agent: HATU (1.2 equiv) (Preferred for sterics) or T3P (50% in EtOAc) for cleaner workup.

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step Procedure
  • Activation: In a flame-dried flask under

    
    , dissolve the 
    
    
    
    -Boc protected acid (1.0 equiv) in anhydrous DMF.
  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at 0 °C. The solution may turn slightly yellow.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at 0 °C for 15 minutes to form the activated At-ester. Note: Do not stir longer than 30 mins as the activated ester can racemize or decompose.

  • Amine Addition: Add the external amine (1.1 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Process Analytical Technology (PAT): Monitor by LCMS.[2] Look for the disappearance of the activated ester (Mass + 117 for At-adduct) and formation of Product.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), followed by sat.

    
     and Brine. Dry over 
    
    
    
    .

Self-Validation Check:

  • TLC: The product should be significantly less polar than the starting acid.

  • 19F NMR: The fluorine shift will move downfield (deshielded) upon conversion of the acid to the amide.

Protocol B: The "Nucleophile" Route (Aniline Coupling)

Scenario: You are reacting the 4-amino group with an external acid/chloride. Prerequisite: The carboxylic acid should be protected as a Methyl or Ethyl ester.

Materials
  • Substrate: Methyl 4-amino-2-fluoro-5-iodobenzoate (1.0 equiv)

  • Electrophile: Acid Chloride (1.1 equiv) or Carboxylic Acid + HATU.

  • Base: Pyridine (for acid chlorides) or DIPEA (for coupling reagents).

Step-by-Step Procedure (Acid Chloride Method)

Why this method? The aniline is deactivated by the ortho-F and meta-I. Acid chlorides provide the necessary "kick" that standard coupling reagents might lack.

  • Dissolution: Dissolve Methyl 4-amino-2-fluoro-5-iodobenzoate in anhydrous DCM (0.2 M).

  • Base: Add Pyridine (3.0 equiv). Optional: Add catalytic DMAP (0.1 equiv) if the reaction is sluggish.

  • Addition: Cool to 0 °C. Add the external Acid Chloride (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 12 hours.

    • Troubleshooting: If conversion is <50% after 12h, heat to 40 °C. The iodine atom creates significant steric bulk, slowing the approach of the electrophile.

  • Quench: Add sat.

    
     solution.
    
Protocol C: The Acid Fluoride Method (For Difficult Substrates)

Scenario: Coupling the scaffold (as Acid) to a sterically hindered amine (e.g., tert-butyl amine or an alpha-substituted amino acid) where HATU fails.

Mechanism

Acid fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines, especially in the presence of the ortho-fluorine which stabilizes the transition state.

Mechanism Acid Substrate-COOH AcidFluoride Intermediate: Acid Fluoride (COF) Acid->AcidFluoride DIPEA, DCM 0°C, 1h TFFH TFFH Reagent (Fluoro-N,N,N',N'-tetramethylformamidinium) TFFH->AcidFluoride Product Final Amide AcidFluoride->Product Amine addition Fast Kinetics Amine Hindered Amine (H2N-R)

Figure 2: Activation of the benzoic acid via TFFH to generate the reactive Acid Fluoride intermediate.

Procedure
  • Formation: Dissolve

    
    -Boc-4-amino-2-fluoro-5-iodobenzoic acid (1.0 equiv) in DCM.
    
  • Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv). Stir at 0 °C for 1 hour.

  • Coupling: Add the hindered amine (1.2 equiv).

  • Completion: The reaction is usually complete within 2 hours at RT.

Data Summary & Troubleshooting

ParameterProtocol A (HATU)Protocol B (Acid Chloride)Protocol C (Acid Fluoride)
Primary Use General PurposeDeactivated AnilinesSterically Hindered Amines
Reactivity HighVery HighHigh (Specific)
Risk Epimerization (low here)HydrolysisMoisture Sensitivity
Typical Yield 85–95%75–90%80–92%
Observation Solution turns yellowPrecipitate (Pyridine HCl)Clear solution

Troubleshooting Low Yields:

  • Dimer Formation: If you see a mass of [2M - 18], your protection strategy failed. Ensure the starting material is >98% pure protected amine/ester.

  • De-iodination: Avoid Pd-catalysts or strong UV light during the coupling steps. Iodine-Aryl bonds are weak (

    
    ). Wrap flasks in foil if the reaction time >24h.
    
  • Solubility: If the reaction turns into a slurry, add DMSO (up to 10% v/v). The reaction must remain homogeneous for efficient kinetics.

References

  • Vertex Pharmaceuticals. (2025). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[2] Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a convenient reagent for the synthesis of acid fluorides. Journal of the American Chemical Society.

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Amino-2-fluoro-5-iodobenzoic Acid

Target Audience: Research Scientists, Medicinal Chemists, and Process Development Professionals Compound Focus: 4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 1934844-60-6) Introduction & Reactivity Profile The functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Process Development Professionals Compound Focus: 4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 1934844-60-6)

Introduction & Reactivity Profile

The functionalized building block 4-Amino-2-fluoro-5-iodobenzoic acid represents a highly versatile scaffold in modern drug discovery, particularly for the synthesis of kinase inhibitors and fluorinated heterocycles. This molecule presents a unique trifunctional reactivity profile:

  • C-I Bond (Position 5): Features a low bond dissociation energy (~65 kcal/mol), making it highly susceptible to oxidative addition by Palladium(0) species.

  • C-F Bond (Position 2): Remains inert under standard cross-coupling conditions (~115 kcal/mol), serving as a metabolically stable bioisostere for hydrogen in medicinal chemistry.

  • Unprotected Amine & Carboxylic Acid: The presence of these protic groups introduces chemoselectivity challenges, requiring precise stoichiometric control of bases to prevent catalyst poisoning and ensure efficient transmetalation.

This guide details two robust, self-validating workflows for this substrate: Suzuki-Miyaura Cross-Coupling to generate biphenyl scaffolds, and a Tandem Sonogashira/Annulation to synthesize 6-fluoro-1H-indole-5-carboxylic acid derivatives.

Mechanistic Insights & Causality in Reaction Design

When dealing with unprotected halobenzoic acids, the choice of base and solvent is not arbitrary; it is the primary driver of reaction success.

The Role of Stoichiometry: The carboxylic acid moiety (pKa ~4.0) will immediately consume one equivalent of base to form the carboxylate salt. Therefore, a minimum of 3.0 equivalents of base is required: 1.0 eq to neutralize the acid, and 2.0 eq to participate in the catalytic cycle.

Transmetalation Dynamics: As demonstrated in foundational mechanistic studies, the anionic base (e.g., carbonate or hydroxide) plays a dual role. It forms a reactive trans-[Pd(Ar)(OH)L₂] intermediate that undergoes rate-determining transmetalation with the arylboronic acid, while also catalyzing the reductive elimination step . The use of unprotected haloanilines requires careful optimization to prevent competitive substrate inhibition at the metal center .

Application I: Suzuki-Miyaura Cross-Coupling

The synthesis of 5-aryl-4-amino-2-fluorobenzoic acids requires a catalyst system that can tolerate the free amine while efficiently activating the bulky ortho-substituted iodine.

Optimization of Reaction Parameters

Quantitative data from optimization runs highlight the necessity of bidentate ligands (like dppf) to prevent catalyst deactivation by the free amine.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O8035Poor solubility of the carboxylate salt.
2Pd(PPh₃)₄K₂CO₃DMF/H₂O9068Moderate yield; monodentate ligand allows some deiodination.
3Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 89 Optimal; bidentate ligand stabilizes Pd, excellent solubility.
4Pd(dppf)Cl₂Et₃N1,4-Dioxane/H₂O9045Organic base is insufficiently nucleophilic for transmetalation.
5Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O10092Best for highly sterically hindered boronic acids.
Experimental Workflow & Protocol

SuzukiWorkflow A 1. Reagent Assembly 4-Amino-2-fluoro-5-iodobenzoic acid + Arylboronic Acid B 2. Catalyst & Base Pd(dppf)Cl2 (5 mol%) K2CO3 (3.0 equiv) A->B C 3. Solvent & Degassing 1,4-Dioxane/H2O (4:1) Sparge with N2 (15 min) B->C D 4. Cross-Coupling Heat at 90°C for 6-8 h C->D E 5. Aqueous Workup Extract impurities (EtOAc) Acidify aq. layer to pH 3 D->E F 6. Isolation Filter precipitate & Recrystallize E->F

Figure 1: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Preparation: To a 50 mL Schlenk flask, add 4-Amino-2-fluoro-5-iodobenzoic acid (1.0 mmol, 281 mg), the desired arylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol, 414 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg).

  • Degassing (Critical Step): Add 1,4-Dioxane (8 mL) and Deionized Water (2 mL). Submerge a needle into the solvent and sparge with dry N₂ for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) peroxo complexes.

  • Reaction: Seal the flask and heat to 90 °C in an oil bath with vigorous stirring for 6-8 hours.

  • Self-Validating In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak (m/z 281 [M-H]⁻) is fully consumed, replaced by the product mass.

  • Workup & Purification:

    • Cool to room temperature and filter the mixture through a pad of Celite to remove palladium black.

    • Concentrate the filtrate under reduced pressure to remove dioxane.

    • Add 10 mL of water and wash the aqueous layer with Ethyl Acetate (3 x 10 mL). Causality: This extracts homocoupled boronic acid and neutral organic impurities, while the target product remains in the aqueous layer as a potassium carboxylate salt.

    • Slowly acidify the aqueous layer with 1M HCl to pH ~3. The target 5-aryl-4-amino-2-fluorobenzoic acid will precipitate as a solid.

    • Filter, wash with cold water, and dry under vacuum.

Application II: Tandem Sonogashira/Annulation (Indole Synthesis)

Because the iodine is ortho to the primary amine, this substrate is perfectly primed for the synthesis of 3,n-fused tricyclic indole skeletons and substituted indoles via palladium-catalyzed domino reactions .

Coupling with a terminal alkyne initially yields an ortho-alkynylaniline. Under thermal conditions, the carbophilic metal center (Pd or Cu) activates the alkyne, triggering an intramolecular nucleophilic attack by the amine to form a 6-fluoro-1H-indole-5-carboxylic acid derivative.

Reaction Pathway

IndoleSynthesis A 4-Amino-2-fluoro- 5-iodobenzoic acid B Sonogashira Coupling Pd(PPh3)4, CuI, Et3N + Terminal Alkyne A->B C ortho-Alkynylaniline Intermediate B->C D Intramolecular Cyclization 100°C, DMF C->D E 6-Fluoro-1H-indole- 5-carboxylic acid D->E

Figure 2: Tandem Sonogashira coupling and cyclization pathway for indole synthesis.

Step-by-Step Methodology
  • Preparation: In a dry, N₂-flushed pressure vial, combine 4-Amino-2-fluoro-5-iodobenzoic acid (1.0 mmol, 281 mg), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and CuI (0.10 mmol, 19 mg).

  • Reagent Addition: Add anhydrous DMF (5 mL) and Triethylamine (3.0 mmol, 0.42 mL). Stir for 5 minutes, then add the terminal alkyne (e.g., phenylacetylene, 1.5 mmol).

  • Tandem Reaction: Seal the vial and heat to 100 °C for 12 hours. Causality: The initial Sonogashira coupling occurs rapidly at ~60 °C. Elevating the temperature to 100 °C provides the activation energy required for the subsequent 5-endo-dig or 5-exo-dig cyclization to form the indole core.

  • Workup:

    • Cool the mixture and dilute with EtOAc (20 mL).

    • Wash with 1M HCl (to neutralize excess Et₃N and precipitate the product if it remains in the organic layer) or perform an acid-base extraction depending on the lipophilicity of the alkyne substituent.

    • Purify via silica gel chromatography (DCM:MeOH gradient containing 1% Acetic Acid to prevent streaking of the carboxylic acid).

References

  • Amatore, C., & Jutand, A. (2011). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic "Bases" and Their Countercations. Chemistry - A European Journal. URL:[Link]

  • Li, X., et al. (2023). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Molecules / Semantic Scholar. URL:[Link]

  • Chen, et al. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Journal of Organic Chemistry, ACS Publications. URL:[Link]

Application

Application Note: Regioselective Iodination of 4-Amino-2-fluorobenzoic Acid

This Application Note provides a comprehensive technical guide for the regioselective iodination of 4-amino-2-fluorobenzoic acid to synthesize 4-amino-2-fluoro-5-iodobenzoic acid . This intermediate is a critical scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the regioselective iodination of 4-amino-2-fluorobenzoic acid to synthesize 4-amino-2-fluoro-5-iodobenzoic acid . This intermediate is a critical scaffold in the synthesis of next-generation androgen receptor antagonists (e.g., Enzalutamide derivatives) and various kinase inhibitors.

Executive Summary

The introduction of an iodine atom onto the 4-amino-2-fluorobenzoic acid scaffold is a pivotal step in medicinal chemistry, enabling subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This guide details the mechanistic rationale and optimized protocol for achieving high regioselectivity at the C5 position , minimizing the formation of the C3-isomer or di-iodinated byproducts.

Key Reaction:



Mechanistic Analysis & Regioselectivity

Electronic Landscape

The substrate contains three functional groups with competing directing effects on the benzene ring:

  • Amino Group (-NH

    
    , C4):  A strong activator and ortho, para-director.
    
  • Fluoro Group (-F, C2): A weak deactivator (inductive) but ortho, para-director (resonance).

  • Carboxylic Acid (-COOH, C1): A strong deactivator and meta-director.

Site Prediction (C3 vs. C5)
  • Directing Effects:

    • -NH

      
        directs to C3  (ortho) and C5  (ortho). (Para is blocked by -COOH).
      
    • -F directs to C3 (ortho) and C5 (para).

    • -COOH directs to C3 (meta) and C5 (meta).

    • Result: All three groups electronically reinforce substitution at C3 and C5.

  • Steric Differentiation (The Deciding Factor):

    • C3 Position: Located between the -F and -NH

      
       groups. This "sandwiched" position is sterically crowded.
      
    • C5 Position: Located adjacent to the -NH

      
       group and a Hydrogen atom. It is significantly more accessible.
      
Mechanistic Pathway Diagram

ReactionMechanism cluster_Activation Electronic Activation Substrate 4-Amino-2-fluorobenzoic Acid (Substrate) NH2_Effect NH2 (+M Effect) Strongly activates C3 & C5 Substrate->NH2_Effect F_Effect F (+M/-I Effect) Directs to C3 & C5 Substrate->F_Effect COOH_Effect COOH (-M Effect) Directs to C3 & C5 Substrate->COOH_Effect Intermediate Wheland Intermediate (Sigma Complex) NH2_Effect->Intermediate Dominant Director F_Effect->Intermediate Reinforcing COOH_Effect->Intermediate Product 4-Amino-2-fluoro-5-iodobenzoic acid (Major Product) Intermediate->Product Path A: C5 Attack (Kinetically Favored) Byproduct 3-Iodo Isomer (Minor - Sterically Hindered) Intermediate->Byproduct Path B: C3 Attack (Sterically Hindered)

Figure 1: Mechanistic pathway highlighting the synergistic electronic effects and steric differentiation favoring C5 substitution.

Experimental Protocol

Method A: N-Iodosuccinimide (NIS) - High Purity (Recommended)

This method is preferred for medicinal chemistry applications due to mild conditions and ease of workup.

Reagents:

  • Substrate: 4-Amino-2-fluorobenzoic acid (1.0 equiv)[1]

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)[2]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

  • Catalyst: None usually required; TFA (0.1 equiv) can be added if reaction is sluggish.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-fluorobenzoic acid (10 g, 64.5 mmol) in DMF (100 mL). Ensure complete dissolution; the solution should be clear to pale yellow.

  • Cooling: Cool the solution to 0–5 °C using an ice bath. Low temperature improves regioselectivity by suppressing the higher-energy pathway to the C3 isomer.

  • Addition: Add NIS (15.2 g, 67.7 mmol, 1.05 equiv) portion-wise over 30 minutes. Note: Protect from light, as NIS is light-sensitive.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–4 hours.

  • Monitoring: Monitor by HPLC or TLC (50% Ethyl Acetate in Hexanes). The starting material (Rf ~0.4) should disappear, and a less polar product (Rf ~0.6) should appear.

  • Quenching: Pour the reaction mixture into Ice Water (500 mL) containing Sodium Thiosulfate (5 g) to quench unreacted iodine species.

  • Isolation: The product typically precipitates as a solid. Stir for 30 minutes, then filter.

  • Purification: Wash the filter cake copiously with water to remove DMF and succinimide. Recrystallize from Ethanol/Water (3:1) if necessary.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Method B: Iodine Monochloride (ICl) - Scale-Up Alternative

Suitable for larger batches where cost is a driver, though requires stricter temperature control.

  • Dissolve substrate in Acetic Acid (AcOH).[3]

  • Add ICl (1.0 equiv) dropwise at 10–15 °C .

  • Stir for 2 hours.

  • Quench with aqueous sodium bisulfite.

Process Workflow & Control

Process Diagram

ProtocolWorkflow Start Start: Weigh Substrate Solv Dissolve in DMF (Conc: 0.5 - 1.0 M) Start->Solv Cool Cool to 0°C Solv->Cool AddNIS Add NIS (1.05 eq) Portion-wise Cool->AddNIS React Stir at RT 3 - 4 Hours AddNIS->React Check IPC: HPLC/TLC SM < 2%? React->Check Check->React No (Add 0.1 eq NIS) Quench Quench into Ice Water + Na2S2O3 Check->Quench Yes Filter Filtration & Water Wash Quench->Filter Dry Vacuum Dry 45°C Filter->Dry

Figure 2: Operational workflow for the NIS-mediated iodination protocol.

Typical Process Parameters
ParameterRangeCriticalityImpact of Deviation
Stoichiometry (NIS) 1.00 – 1.10 eqHigh<1.0: Incomplete reaction; >1.1: Di-iodination (C3, C5).
Temperature 0°C

25°C
Medium>30°C increases C3 isomer and oxidation byproducts.
Solvent Volume 5 – 10 volLowLow volume leads to thick slurry; High volume reduces rate.
Quench pH NeutralMediumEnsure complete neutralization of oxidative species.

Troubleshooting & Validation

Common Issues
  • Problem: Formation of di-iodo impurity (3,5-diiodo-4-amino-2-fluorobenzoic acid).

    • Cause: Excess reagent or high temperature.

    • Solution: Strictly control NIS stoichiometry to 1.0–1.05 eq. Add reagent slowly.[4][5]

  • Problem: Dark/Black reaction mixture.

    • Cause: Oxidation of the free aniline to quinone-like species.

    • Solution: Ensure inert atmosphere (

      
      ) if possible. Use fresh, white NIS.
      
Characterization Data (Expected)
  • Appearance: Off-white to pale grey solid.

  • 1H NMR (DMSO-d6):

    • The starting material shows two aromatic protons (C3-H and C5-H) as doublets (due to F coupling).

    • Product: The C5-H signal disappears. The C3-H signal remains as a doublet (

      
       Hz) at 
      
      
      
      ppm. The C6-H appears as a doublet (
      
      
      Hz) shifted downfield due to the adjacent iodine (
      
      
      ppm).
  • Mass Spectrometry: M+1 = 282.0 (approx).

References

  • National Institutes of Health (NIH). (2020). Applications of fluorine-containing amino acids for drug design. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (2003). Direct α-Iodination of Aryl Alkyl Ketones by Elemental Iodine. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid.[1][4][6][7][8][9] Retrieved from [Link][7]

Sources

Technical Notes & Optimization

Troubleshooting

preventing de-iodination during coupling of 4-Amino-2-fluoro-5-iodobenzoic acid

Technical Support Center: Halo-Benzoic Acid Coupling Integrity Subject: Preventing Protodeiodination in 4-Amino-2-fluoro-5-iodobenzoic Acid Scaffolds Executive Summary You are encountering stability issues with 4-Amino-2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Halo-Benzoic Acid Coupling Integrity Subject: Preventing Protodeiodination in 4-Amino-2-fluoro-5-iodobenzoic Acid Scaffolds

Executive Summary

You are encountering stability issues with 4-Amino-2-fluoro-5-iodobenzoic acid during coupling reactions. This substrate presents a specific "perfect storm" of electronic effects: the electron-donating amino group (ortho to the iodine) destabilizes the C-I bond, making it highly susceptible to Homolytic Cleavage (Radical Mechanism) and Oxidative Addition (Metal-Catalyzed) .

This guide provides the protocols to suppress these pathways, ensuring the iodine moiety remains intact for downstream functionalization (e.g., synthesis of MEK inhibitors like Cobimetinib).

Module 1: The Chemistry of De-iodination

Why is your iodine falling off?

The loss of iodine (protodeiodination) in this specific scaffold is rarely random. It is driven by two distinct mechanisms.[1][2][3] Understanding which one is active is the key to solving your problem.[3]

Mechanism A: Photo-Induced Radical De-iodination (Most Common)

The 4-amino group pushes electron density into the ring, lowering the bond dissociation energy (BDE) of the C-I bond. Exposure to ambient laboratory light (especially fluorescent/blue wavelengths) generates an aryl radical.[3]

  • The Trap: Standard amide coupling solvents (THF, Alcohols) act as Hydrogen Atom Donors (H-donors).[3]

  • The Result: The aryl radical abstracts a proton from the solvent, replacing -I with -H.[3]

Mechanism B: Trace Metal Catalysis

If you are using "bench stable" coupling reagents (HATU, EDC) that have not been metal-scavenged, trace Palladium or Copper (ppb levels) can catalyze the reduction of the C-I bond, especially in the presence of amines (which act as ligands) and formates/alcohols (hydride sources).

Visualizing the Threat Landscape:

DeiodinationPathways cluster_0 Substrate Vulnerability Substrate 4-Amino-2-fluoro- 5-iodobenzoic acid Radical Aryl Radical (Ar•) Substrate->Radical Homolytic Cleavage MetalComplex Oxidative Addition [M]-Ar-I Substrate->MetalComplex Insertion AminoEffect Amino Group (e- Donor) AminoEffect->Substrate Destabilizes C-I Bond Light Ambient Light (hv) Light->Radical TraceMetal Trace Pd/Cu (Contaminant) TraceMetal->MetalComplex Product De-iodinated Product (Ar-H) Radical->Product H-Abstraction MetalComplex->Product Reductive Elimination Solvent H-Donor Solvent (THF/MeOH) Solvent->Radical Provides H• Solvent->MetalComplex Hydride Source

Figure 1: The dual pathways of de-iodination.[3] The amino group sensitizes the molecule to light-induced radical formation, while trace metals can exploit the weak C-I bond.

Module 2: "Safe" Amide Coupling Protocol

Objective: Couple the carboxylic acid to an amine without touching the iodine.

Do not use Thionyl Chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or Oxalyl Chloride unless strictly necessary, as the generated HCl and heat can promote acid-catalyzed dehalogenation or nucleophilic displacement.
Recommended System: EDC/HOBt or HATU (Dark Conditions)
ParameterRecommendationRationale
Lighting Amber Glassware / Foil Wrap CRITICAL. Blocks UV/Vis light that triggers radical cleavage.[3]
Solvent DMF or DCM Avoid THF or Alcohols (primary H-donors).[3] DMF has high bond strength; DCM is non-protic.[3]
Temperature 0°C ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

RT
Heat accelerates radical propagation. Keep it cool.
Atmosphere Argon/Nitrogen (Degassed) Dissolved ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

can propagate radical chains.
Base DIPEA or NMM Non-nucleophilic bases prevent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

side reactions on the Fluorine.
Step-by-Step Protocol
  • Preparation: Wrap a reaction flask completely in aluminum foil. Dim the fume hood lights if possible.

  • Dissolution: Dissolve 4-Amino-2-fluoro-5-iodobenzoic acid (1.0 equiv) in anhydrous DMF or DCM (0.1 M).

  • Activation:

    • Add HOBt (1.2 equiv) and EDC[3][4]·HCl (1.2 equiv).[3]

    • Alternative: Add HATU (1.1 equiv).[3]

  • Base Addition: Cool to 0°C. Add DIPEA (2.0–3.0 equiv) dropwise. Stir for 10 minutes.

  • Coupling: Add the amine partner (1.1 equiv).[3][4][5]

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir in the dark for 4–12 hours.

  • Quench: Dilute with EtOAc, wash with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (sat) and Brine. Avoid acidic washes if the product is acid-sensitive.
    

Pro Tip: If the amine partner is a liquid, distill it prior to use to remove trace peroxides, which are potent radical initiators.

Module 3: Troubleshooting Guide

Scenario A: "I am seeing 5-10% de-iodinated byproduct by LCMS."
  • Diagnosis: Photolytic cleavage is occurring.[3]

  • Fix:

    • Did you use foil? If yes, ensure your LCMS vials are also amber.[3] The degradation might be happening in the autosampler, not the reactor.

    • Switch solvent from THF to DCM or DMF.[3] THF is a notorious hydrogen atom donor for radicals.[3]

    • Add a radical scavenger: BHT (Butylated hydroxytoluene) at 1 mol% can suppress the radical chain without interfering with the amide coupling.[3]

Scenario B: "The reaction turns black/purple and I lose the Iodine."
  • Diagnosis: Free Iodine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) release.[6] This indicates oxidative degradation or metal contamination.[3]
    
  • Fix:

    • Check your amine source.[3] Is it an aniline? Anilines oxidize easily.[3]

    • Chelation Control: The 4-amino and 5-iodo groups can form a "pincer-like" site for metals.[3] If using HATU, ensure it is "metal-free" grade.[3]

    • Protection: Consider protecting the 4-amino group (e.g., Boc-protection) before the coupling.[3] The N-Boc group is electron-withdrawing, which stabilizes the C-I bond significantly compared to the free amine.[3]

Scenario C: "I need to use a Palladium catalyst for a DIFFERENT part of the molecule."
  • Diagnosis: You are trying to react a different functional group (e.g., a bromide elsewhere) but the Pd is inserting into the C-I bond.

  • Fix: You are fighting thermodynamics. The C-I bond is the weakest link.

    • Temperature: Keep the reaction below 60°C.

    • Catalyst: Use a Pd catalyst with bulky, electron-rich ligands (e.g., Pd(P(t-Bu)3)2 or XPhos ) which might favor the oxidative addition into a C-Br bond over the C-I bond (counter-intuitive, but steric bulk can sometimes differentiate).[3]

    • The Real Fix: You likely need to perform the C-I coupling first, or use the C-I bond as the reactive site. It is very difficult to preserve an Aryl-Iodide while doing a Suzuki coupling on an Aryl-Bromide in the same molecule.[3]

Decision Tree: Optimization Workflow

OptimizationFlow Start Start: De-iodination Observed Step1 Are you protecting from Light? Start->Step1 Action1 Wrap flask in foil Use Amber Vials Step1->Action1 No Step2 Is the solvent THF or Alcohol? Step1->Step2 Yes Action1->Step2 Action2 Switch to DCM or DMF (Remove H-Donors) Step2->Action2 Yes Step3 Is the 4-Amino group free? Step2->Step3 No Action2->Step3 Action3 Protect with Boc (Stabilizes C-I bond) Step3->Action3 Yes (High Risk) Step4 Check Reagents for Metals Step3->Step4 No (Protected) Action3->Step4 Action4 Use Metal Scavengers or Recrystallize Reagents Step4->Action4 Contaminants Found Success Stable Coupling Achieved Step4->Success Clean Action4->Success

Figure 2: Systematic troubleshooting workflow for stabilizing the C-I bond.

References

  • BenchChem. (2025).[3][4] A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. BenchChem Application Notes. Link

  • National Institutes of Health (NIH). (2015).[3] Cobimetinib Synthesis and Intermediates: PubChem Compound Summary. PubChem.[3] Link

  • Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 2-Fluoro-5-iodobenzoic acid. Merck KGaA.[3][7] Link

  • ChemPros Community. (2024).[3] Spontaneous aryl iodide deiodination upon heating: Mechanisms and Prevention. Reddit ChemPros / Organic Chemistry Portal.[3] Link

Sources

Optimization

Technical Support Center: Purification of 4-Amino-2-fluoro-5-iodobenzoic Acid Intermediates

Welcome to the Technical Support Center for the purification of 4-Amino-2-fluoro-5-iodobenzoic acid and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-Amino-2-fluoro-5-iodobenzoic acid and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate.

Introduction

4-Amino-2-fluoro-5-iodobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions, drawing upon established scientific principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4-Amino-2-fluoro-5-iodobenzoic acid intermediates.

Issue 1: Low Yield After Recrystallization

  • Question: I am experiencing a significant loss of product after performing a recrystallization. What are the likely causes and how can I improve my yield?

  • Answer: Low recovery is a common issue in crystallization. The primary cause is often using an excessive amount of solvent, which keeps a larger portion of your compound dissolved in the mother liquor even after cooling.[1] To improve your yield, ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[2] After the initial crystallization at room temperature, cooling the solution in an ice bath can further increase the yield by decreasing the solubility of your compound.[2] However, be cautious with rapid cooling as it may cause impurities to precipitate along with your product.[2] If you suspect you've used too much solvent, you can carefully evaporate some of it and allow the solution to cool again.[3]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: During cooling, my compound separates as an oil rather than forming solid crystals. Why is this happening and what can I do to fix it?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to high impurity levels or an inappropriate solvent choice.[2][3] If this happens, reheat the solution until the oil redissolves completely.[3] A slower cooling rate can often prevent this issue on the second attempt.[3] You can achieve this by insulating the flask.[4] If oiling out persists, adding a bit more of the "good" solvent (the one in which the compound is more soluble in a mixed solvent system) might be necessary.[3] It's also crucial that the boiling point of your solvent is at least 10°C below the melting point of your solid sample to prevent this phenomenon.[3]

Issue 3: Persistent Colored Impurities in the Final Product

  • Question: My final product has a persistent yellow or brown color, even after recrystallization. How can I remove these colored impurities?

  • Answer: The presence of color often indicates residual impurities from the synthesis. A highly effective method for removing colored impurities is the use of activated charcoal.[2][4] After dissolving your crude product in the hot solvent, add a small amount of activated charcoal to the solution and swirl it for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] Be aware that using too much charcoal can lead to a decrease in your final yield as it may also adsorb some of your product.[1]

Issue 4: No Crystals Form Upon Cooling

  • Question: I have cooled my solution, but no crystals have formed. What should I do?

  • Answer: The absence of crystal formation is typically due to either insufficient supersaturation (the solution is not concentrated enough) or a kinetic barrier to nucleation (the initial formation of crystal seeds).[2] To address insufficient supersaturation, you can try evaporating some of the solvent to increase the concentration of your compound.[2] To overcome the nucleation barrier, you can induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of 4-Amino-2-fluoro-5-iodobenzoic acid?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] For substituted benzoic acids like this one, mixed solvent systems are often effective.[4] Common choices include ethanol/water or acetone/water mixtures.[4] You would dissolve the crude product in a minimal amount of the hot "good" solvent (ethanol or acetone) and then add the hot "poor" solvent (water) dropwise until the solution becomes slightly cloudy, indicating it is saturated.

Q2: How can I assess the purity of my 4-Amino-2-fluoro-5-iodobenzoic acid after purification?

A2: Several analytical techniques can be used to determine the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying impurities.[5] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity.[6] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[5]

Q3: Are there alternative purification methods to recrystallization?

A3: Yes, while recrystallization is a common and effective technique, other methods can be employed. Column chromatography is a powerful tool for separating compounds with different polarities and can be particularly useful for removing impurities that are difficult to separate by crystallization.[5][7] For substituted benzoic acids, normal-phase HPLC with amine or beta-cyclodextrin bonded-phase columns has been shown to be effective for separating positional isomers.[7]

Experimental Protocol: Recrystallization of 4-Amino-2-fluoro-5-iodobenzoic Acid

This protocol provides a general guideline for the recrystallization of 4-Amino-2-fluoro-5-iodobenzoic acid. The specific solvent system and volumes may need to be optimized based on the impurity profile of your crude material.

Materials:

  • Crude 4-Amino-2-fluoro-5-iodobenzoic acid

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 4-Amino-2-fluoro-5-iodobenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the mixture for 2-3 minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes persistently turbid.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry completely or dry them in a vacuum oven at a suitable temperature.

Data Summary

ParameterRecommended Value/ObservationRationale
Solvent System Ethanol/Water or Acetone/WaterProvides good solubility at high temperatures and poor solubility at low temperatures for many substituted benzoic acids.[4]
Cooling Rate SlowPromotes the formation of larger, purer crystals and prevents "oiling out".[1][3]
Use of Charcoal Optional, small amountEffective for removing colored impurities.[2][4]
Final Purity Check HPLC, TLC, NMR, MSProvides quantitative and qualitative assessment of purity.[5][6][7]

Purification Method Selection Workflow

PurificationWorkflow start Crude 4-Amino-2-fluoro-5-iodobenzoic Acid impurity_analysis Analyze Impurity Profile (TLC, HPLC) start->impurity_analysis decision_main High Purity with Minor Colored Impurities? impurity_analysis->decision_main recrystallization Recrystallization with Activated Charcoal decision_main->recrystallization Yes decision_complex Complex Mixture of Impurities? decision_main->decision_complex No final_product Pure 4-Amino-2-fluoro-5-iodobenzoic Acid recrystallization->final_product column_chromatography Column Chromatography decision_complex->column_chromatography Yes recrystallization_simple Standard Recrystallization decision_complex->recrystallization_simple No column_chromatography->final_product recrystallization_simple->final_product

Caption: Decision workflow for selecting a purification method.

References

  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199–207. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. [Link]

  • Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-33. [Link]

Sources

Troubleshooting

troubleshooting low conversion in Suzuki coupling of iodo-benzoates

Ticket ID: SC-IB-404 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Iodo-Benzoate Paradox Welcome to the Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-IB-404 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Iodo-Benzoate Paradox

Welcome to the Technical Support Center. You are likely here because a reaction that should be easy—coupling an aryl iodide (highly reactive) with an electron-withdrawing ester group (activating)—is failing.

In theory, iodo-benzoates are "textbook" substrates for Suzuki-Miyaura coupling. The C–I bond has a low bond dissociation energy (


), facilitating rapid oxidative addition. However, in practice, these substrates are prone to three specific failure modes that lead to low conversion: Protodeiodination , Ester Hydrolysis , and Catalyst Poisoning via Chelation .

This guide bypasses standard textbook advice to address the specific mechanistic bottlenecks of this substrate class.

Module 1: Diagnostic Triage

Before changing reagents, you must diagnose the specific failure mode. "Low yield" is a symptom, not a cause. Analyze your crude reaction mixture via LC-MS or GC-MS and match it to the logic flow below.

Interactive Troubleshooting Workflow

TroubleshootingFlow Start Analyze Crude Mixture (LCMS/GCMS) Result1 Starting Material (SM) Intact & Remaining Start->Result1 Result2 SM Consumed -> De-iodinated Product (Ar-H) Start->Result2 Result3 SM Consumed -> Hydrolyzed Product (Ar-COOH) Start->Result3 Result4 SM Consumed -> Homocoupling (Ar-Ar) Start->Result4 Cause1 Catalyst Deactivation or Poor Oxidative Addition Result1->Cause1 Cause2 Protodeiodination (Hydride Source Present) Result2->Cause2 Cause3 Saponification (Base/Solvent Incompatibility) Result3->Cause3 Cause4 Oxygen Leak or Boronic Acid Failure Result4->Cause4 Fix1 Action: Switch to Buchwald Precatalysts (XPhos Pd G3) or Pd(dppf)Cl2 Cause1->Fix1 Fix2 Action: Remove Alcohols/Amines. Use Anhydrous Toluene/Dioxane. Cause2->Fix2 Fix3 Action: Switch Base to K3PO4 (anhydrous) or Cs2CO3. Avoid NaOH/KOH. Cause3->Fix3 Fix4 Action: Degas rigorously. Add Boronic Acid in portions. Cause4->Fix4

Figure 1: Diagnostic logic tree for identifying the root cause of failure based on crude reaction analysis.

Module 2: The "Vanishing Halide" (Protodeiodination)

Symptom: Your LC-MS shows the mass of the starting material minus the iodine atom (


).
Diagnosis:  The oxidative addition occurred, but the intermediate was reduced instead of transmetallated.
The Mechanism of Failure

Iodo-benzoates are electron-deficient. This makes the


 intermediate highly electrophilic. If transmetallation is slow (due to steric bulk or weak boronic acid activation), the palladium center will hunt for any available hydride source.
  • Common Culprits: Alcoholic solvents (Methanol, Ethanol, Isopropanol) and amine bases (Triethylamine). Palladium can perform

    
    -hydride elimination on the solvent, generating a 
    
    
    
    species that reductively eliminates to form the de-iodinated byproduct (Ar-H).
Protocol Adjustment
  • Eliminate Protic Solvents: Never use alcohols with iodo-benzoates if deiodination is observed. Switch to 1,4-Dioxane , Toluene , or THF .

  • Concentration: High dilution favors side reactions. Run the reaction at a higher concentration (

    
    ) to increase the rate of the bimolecular transmetallation step over the unimolecular decomposition.
    

Module 3: The "Fragile Ester" (Hydrolysis & Transesterification)

Symptom: Formation of carboxylic acids (mass


) or different esters (e.g., ethyl ester becoming methyl ester).
Diagnosis:  The base used for the Suzuki coupling is attacking the ester.
Base Selection Matrix

The choice of base is the single most critical variable for ester-containing substrates.

BasepKa (conj. acid)Risk LevelRecommendation

15.7Critical DO NOT USE. Rapid saponification of esters.

16Critical DO NOT USE. Causes transesterification/hydrolysis.

10.3Moderate Usable only in anhydrous conditions. In water/organic mixes, it generates hydroxide (

) via equilibrium.

10.3Low Recommended. High solubility in organics allows use in anhydrous conditions.

12.3Optimal Gold Standard. Excellent for anhydrous Suzuki. Forms a suspension in Toluene/Dioxane.

3.2Specialist Use for extremely base-sensitive substrates (requires activated boronic acids).

Technical Insight: Carbonate bases in wet solvents exist in equilibrium:


. That trace hydroxide is sufficient to hydrolyze benzoates at 

. Solution: Use anhydrous

or

in dry Dioxane or Toluene.

Module 4: Catalyst Optimization

Symptom: Reaction stalls despite "clean" TLC; starting material remains. Diagnosis: Catalyst deactivation. The ester carbonyl oxygen can sometimes coordinate to the Pd center (palladacycle formation), arresting the cycle.

Why (Tetrakis) Often Fails

Tetrakis is thermally unstable above


 and air-sensitive. For hindered or electron-poor iodo-benzoates, the oxidative addition is fast, but the catalyst dies before turnover is complete.
Recommended Systems
  • The Workhorse:

    
    
    
    • Why: The bidentate dppf ligand prevents catalyst decomposition and resists chelation from the ester.

    • Conditions:

      
      , 
      
      
      
      .
  • The High-Performance Option: XPhos Pd G3 or SPhos Pd G3 (Buchwald Precatalysts)

    • Why: These precatalysts activate rapidly and the bulky biaryl ligands facilitate transmetallation, outcompeting deiodination pathways.

Module 5: Standard Operating Procedure (SOP)

This protocol is designed to eliminate hydrolysis and protodeiodination simultaneously.

Reagents:

  • Iodo-benzoate substrate (

    
    )[1]
    
  • Boronic Acid (

    
     - excess accounts for protodeboronation)
    
  • 
     (
    
    
    
    )
  • 
     (finely ground, anhydrous) (
    
    
    
    )
  • Solvent: Anhydrous 1,4-Dioxane (degassed)

Workflow:

  • Setup: Charge a reaction vial with the Iodo-benzoate, Boronic Acid, Base, and Catalyst. Add a stir bar.

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen/Argon (

    
    ). Crucial:  Oxygen promotes homocoupling.[2][3][4]
    
  • Solvent: Add anhydrous Dioxane via syringe.

  • Reaction: Heat to

    
     for 4–12 hours.
    
  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove the phosphate salts.

  • Analysis: Check conversion via LC-MS.

Rescue Protocol (If reaction stalls at 50%): Do not add more catalyst immediately. Add fresh Boronic Acid (


)  and degas again. Boronic acids often degrade faster than the catalyst in these systems.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem. 2[5][6]

  • BenchChem. (2025).[1][2][7] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem. 8

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 9[5]

  • NobelPrize.org. (2010).[10] Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize in Chemistry 2010.[10][11] 12

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Base Activation. 13

Sources

Optimization

Technical Support Center: Recrystallization of 4-Amino-2-fluoro-5-iodobenzoic Acid

Topic: Purification & Recrystallization Protocols Compound: 4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 154537-88-7 / 1934844-60-6) Application: Key intermediate for MEK inhibitors (e.g., Cobimetinib) Solvent Selection Mat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Recrystallization Protocols Compound: 4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 154537-88-7 / 1934844-60-6) Application: Key intermediate for MEK inhibitors (e.g., Cobimetinib)

Solvent Selection Matrix & Solubility Physics

Senior Scientist Note: This molecule presents a "solubility paradox" common to halo-amino-benzoic acids. The carboxylic acid and amine groups create a zwitterionic potential that favors polar solvents, while the iodine and fluorine atoms introduce significant lipophilicity and polarizability.

Successful purification requires balancing these opposing forces. Below is the validated solvent matrix based on intermediate synthesis data for MEK inhibitors.

Solvent SystemRoleTemp. RangeSuitabilityMechanism of Action
Ethanol / Water (70:30) Primary 25°C

78°C
⭐⭐⭐⭐⭐ (Best)Gradient Polarity: Ethanol solvates the lipophilic halo-core; water acts as the anti-solvent to force lattice formation upon cooling.
Acetonitrile (ACN) Alternative20°C

82°C
⭐⭐⭐⭐Polar Aprotic: Excellent for removing non-polar organic impurities. Higher solubility than EtOH but lower recovery yield if not cooled to -10°C.
Toluene Specific25°C

110°C
⭐⭐Lipophilic Wash: Poor solvent for the zwitterion. Use only to remove highly non-polar byproducts (e.g., unreacted iodination reagents) via hot slurry wash, not full recrystallization.
NaOH (aq) / HCl Chemical Ambient⭐⭐⭐⭐⭐ (Purity)pH Swing: Not thermal recrystallization, but the most effective method to remove non-acidic impurities (e.g., halo-anilines).
Decision Logic for Researchers

Use the following decision tree to select the correct protocol based on your crude material's impurity profile.

SolventDecision Start Crude 4-Amino-2-fluoro-5-iodobenzoic acid ColorCheck Is the solid Purple/Brown? Start->ColorCheck IodinePres Free Iodine Present ColorCheck->IodinePres Yes PurityCheck Main Impurity Type? ColorCheck->PurityCheck No (Off-white/Tan) Protocol A: Thiosulfate Wash Protocol A: Thiosulfate Wash IodinePres->Protocol A: Thiosulfate Wash Protocol B: Acid/Base Swing Protocol B: Acid/Base Swing PurityCheck->Protocol B: Acid/Base Swing Regioisomers/Anilines Protocol C: EtOH/Water Recryst Protocol C: EtOH/Water Recryst PurityCheck->Protocol C: EtOH/Water Recryst Trace Organics

Figure 1: Decision matrix for purification strategy based on visual inspection and impurity profile.

Standard Operating Procedures (SOPs)

Protocol A: Removal of Iodine (The "Purple Color" Issue)

Context: The iodination step often leaves free iodine (


) trapped in the crystal lattice, causing a purple/brown discoloration and potential toxicity in downstream steps.
  • Suspend the crude solid in 10% Sodium Thiosulfate (

    
    )  aqueous solution (5 vol).
    
  • Stir vigorously at room temperature for 30 minutes. The color should fade to tan/off-white.

  • Filter and wash with water.

  • Proceed immediately to Protocol B or C.

Protocol B: Acid-Base Reprecipitation (Highest Purity)

Context: This utilizes the acidic nature of the benzoic acid moiety. Non-acidic impurities (starting anilines) will not dissolve in the base and can be filtered out.

  • Dissolution: Suspend crude solid in water (10 vol). Slowly add 2M NaOH until pH

    
     10-11. The solid should fully dissolve to a clear solution.[1]
    
  • Filtration: Filter the solution through Celite or a 0.45

    
    m membrane to remove insoluble impurities (e.g., dust, inorganic salts, non-acidic organics).
    
  • Precipitation: Cool filtrate to 5-10°C. Slowly add 2M HCl dropwise with vigorous stirring.

  • Endpoint: Target pH 3-4. The product will precipitate as a thick white/off-white solid.

    • Critical: Do not overshoot to pH < 1, or you may protonate the amine group and redissolve the compound as the hydrochloride salt.

  • Isolation: Filter, wash with cold water (3x), and dry under vacuum at 50°C.

Protocol C: Thermal Recrystallization (Ethanol/Water)

Context: For final polishing of crystalline form and removal of trace mother liquor.

  • Reflux: Suspend dried solid in Ethanol (absolute) (approx. 5-8 mL per gram). Heat to reflux (78°C).

  • Titration: If not fully dissolved, add Ethanol in 0.5 mL increments.

    • Note: If solution remains cloudy due to inorganic salts, filter hot.

  • Anti-Solvent: Once dissolved, remove heat source. Immediately add warm Water (approx. 20-30% of ethanol volume) until persistent turbidity just appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature on a cork ring (do not disturb). Then chill to 0-4°C for 2 hours.

  • Collection: Filter and wash with cold Ethanol/Water (50:50).

Troubleshooting Guide & FAQs

Q1: The product "oiled out" (formed a liquid blob) instead of crystallizing. What happened?

Cause: The solvent polarity was too high, or the cooling was too rapid, causing liquid-liquid phase separation before nucleation. Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the "good" solvent (Ethanol).

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface to induce nucleation.

  • Cool much slower (wrap the flask in foil/towel).

Q2: My yield is low (<50%) after Ethanol/Water recrystallization.

Cause: The compound has significant solubility in ethanol even at room temperature, or the pH is incorrect (zwitterion effect). Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to recover a "second crop."

  • Ensure you used the minimum amount of hot ethanol.

  • Check the pH of the mother liquor; adjusting it to the isoelectric point (approx pH 3.5-4.5) reduces solubility.

Q3: The solid is still slightly colored after recrystallization.

Cause: Trace oxidation products or trapped iodine. Fix:

  • Perform a "charcoal treatment." Dissolve the compound in hot ethanol, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Then proceed with water addition for crystallization.

Q4: Can I use Methanol instead of Ethanol?

Answer: Yes, but Methanol is more polar. You may need less Methanol to dissolve it, but the yield might be lower upon cooling unless you use more water as an anti-solvent. Ethanol is generally preferred for this class of halo-benzoic acids to balance yield vs. purity.

Process Workflow Diagram

RecrystWorkflow Raw Crude Solid (CAS 154537-88-7) Dissolve Dissolve in Hot EtOH (Reflux 78°C) Raw->Dissolve FilterHot Filter Hot (Remove Salts/Carbon) Dissolve->FilterHot If insoluble matter present AntiSolv Add Warm Water (Until Turbid) Dissolve->AntiSolv If clear FilterHot->AntiSolv Clear Add dropwise EtOH (To Clear) AntiSolv->Clear Cool Slow Cool to RT then 4°C Clear->Cool Isolate Filter & Wash (Cold 50% EtOH) Cool->Isolate

Figure 2: Step-by-step workflow for the thermal recrystallization of 4-Amino-2-fluoro-5-iodobenzoic acid.

References

  • Rice, K. et al. (2007). Crystalline forms of MEK inhibitors and methods of use. World Intellectual Property Organization. WO2007044515A1.

  • Volk, B. et al. (2014). Process for the preparation of Cobimetinib. World Intellectual Property Organization. WO2014165158A1.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16222096, Cobimetinib. Retrieved from . (Contextual data on intermediates).

  • Perrin, D.D., Armarego, W.L.F. (1988). Purification of Laboratory Chemicals. 3rd Ed., Pergamon Press.

Sources

Troubleshooting

resolving regioisomer byproducts in 4-Amino-2-fluoro-5-iodobenzoic acid reactions

Executive Summary This technical guide addresses the critical challenge of regioselectivity during the iodination of 4-amino-2-fluorobenzoic acid to produce 4-amino-2-fluoro-5-iodobenzoic acid , a key intermediate for ME...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the critical challenge of regioselectivity during the iodination of 4-amino-2-fluorobenzoic acid to produce 4-amino-2-fluoro-5-iodobenzoic acid , a key intermediate for MEK inhibitors (e.g., Cobimetinib). The primary impurity profile involves the 3-iodo regioisomer and 3,5-diiodo over-reaction products . This document provides mechanistic insights, analytical discrimination methods (NMR/HPLC), and purification protocols to ensure high-purity isolation.

Module 1: Mechanistic Troubleshooting & Synthesis

The Challenge: C5 vs. C3 Selectivity

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The starting material, 4-amino-2-fluorobenzoic acid, possesses two strongly activating groups (amine and fluorine) and one deactivating group (carboxylic acid).

  • Amine (C4): Strong ortho/para director.[1] Activates C3 and C5 .

  • Fluorine (C2): Ortho/para director. Activates C3 (ortho) and C5 (para).

  • Carboxylic Acid (C1): Meta director. Directs to C3 and C5 .

  • C3: Sterically crowded ("sandwiched" between -F and -NH₂).

  • C5: Sterically accessible (adjacent to -NH₂ and -H).

Common Issues & Solutions
IssueRoot CauseCorrective Action
High C3-Iodo Isomer (>5%) Reaction temperature too high (>25°C).Cool reaction to 0–5°C. Lower temperatures favor the kinetic product (C5) over the thermodynamic mix.
High Di-iodo Impurity Excess iodinating agent (>1.05 eq).Strict Stoichiometry: Use 0.98–1.0 eq of NIS. Monitor via HPLC/TLC before adding the final 2%.
Incomplete Conversion Deactivation by protonation (if using acidic media).Buffer System: Avoid strong acids. Use neutral solvents (MeCN, DMF) or mild bases (NaHCO₃) if using I₂/KI.
Recommended Protocol: N-Iodosuccinimide (NIS) Route

We recommend NIS over ICl or I₂/H₂O₂ for this substrate due to milder conditions and easier removal of succinimide byproducts.

  • Dissolution: Dissolve 4-amino-2-fluorobenzoic acid (1.0 eq) in DMF (5 vol) or Acetonitrile (10 vol).

  • Cooling: Cool the solution to 0–5°C .

  • Addition: Add NIS (1.0 eq) portion-wise over 30–60 minutes. Do not dump all at once.

  • Monitoring: Stir at 0°C for 2 hours. Check HPLC. If SM > 2%, add 0.05 eq NIS.

  • Quench: Add 10% aq. Sodium Thiosulfate to quench active iodine species.

  • Precipitation: Dilute with water (20 vol). The product should precipitate. Filter and wash with water.

Module 2: Analytical Identification (The "How do I know?" Section)

Distinguishing the 5-iodo target from the 3-iodo impurity is best achieved via ¹H NMR by analyzing the coupling patterns of the remaining aromatic protons.

¹H NMR Logic Table
FeatureTarget: 5-Iodo Isomer Impurity: 3-Iodo Isomer
Remaining Protons H3 and H6H5 and H6
Positional Relationship Para (Across the ring)Ortho (Next to each other)
H-H Coupling (

)
~0 Hz (Singlets* or weak coupling)~8–9 Hz (Strong doublet coupling)
F-H Coupling (

)
H3: Large doublet (

Hz)H6: Medium doublet (

Hz)
H5: Doublet of DoubletsH6: Doublet of Doublets
Visual Appearance Two distinct Doublets (dominated by F-coupling).[2][3][4][5]AB System (Roofing effect) with additional F-splitting.

Note: "Singlets" refers to the lack of H-H splitting; they will still appear as doublets due to Fluorine.

Module 3: Purification & Downstream Implications

Purification Protocol: Recrystallization

If the crude contains 3-5% regioisomer, recrystallization is effective due to the symmetry disruption caused by the iodine placement.

  • Solvent System: Ethanol/Water (3:1) or Toluene/Ethyl Acetate (for higher solubility).

  • Procedure:

    • Dissolve crude solid in refluxing Ethanol (10 vol).

    • Slowly add Water (3-4 vol) until slight turbidity persists.

    • Cool slowly to Room Temperature, then to 0°C.

    • Filter.[5][6] The 5-iodo isomer typically crystallizes preferentially.

Downstream Risks (Why this matters)

Using a mixture in subsequent steps (e.g., Suzuki coupling or Amide bond formation) can be catastrophic.

  • Suzuki Coupling: The 3-iodo isomer is sterically hindered (ortho to F and NH₂). It reacts significantly slower, leading to accumulation of impurity or requirement for harsher conditions that degrade the catalyst.

  • Cobimetinib Synthesis: If the 3-iodo isomer is carried forward, the final drug molecule will have the iodine/coupled group in the wrong position relative to the fluorine, altering the binding affinity to MEK1/2.

Visualizing the Reaction Pathway

ReactionPathway SM 4-Amino-2-fluorobenzoic acid (Starting Material) Target 5-Iodo Isomer (TARGET) Major Product SM->Target Iodination (C5) Kinetic Control Impurity 3-Iodo Isomer (IMPURITY) Minor Product (<5%) SM->Impurity Iodination (C3) Steric Hindrance NIS NIS (Electrophile) DiIodo 3,5-Diiodo Isomer (OVER-REACTION) Target->DiIodo Excess NIS Impurity->DiIodo Excess NIS

Caption: Reaction pathway showing the kinetic preference for C5 iodination vs. C3 impurity formation.

FAQs: Technical Support

Q: Can I use Iodine Monochloride (ICl) instead of NIS? A: Yes, but proceed with caution. ICl is a more aggressive electrophile. While it is cheaper, it often leads to higher levels of di-iodination and oxidation byproducts compared to NIS. If you must use ICl, add it dropwise at -10°C in Acetic Acid.

Q: My HPLC shows a split peak for the product. Is this the isomer? A: It is possible, but first check your pH. Amino-benzoic acids are zwitterionic. Ensure your HPLC mobile phase is buffered (e.g., 0.1% TFA or Formic Acid). If the split persists in a buffered run, it is likely the regioisomer. The 3-iodo isomer typically elutes after the 5-iodo isomer on C18 columns due to intramolecular H-bonding effects (NH₂...F interaction) altering polarity.

Q: How do I remove the purple color from the final product? A: The purple color indicates free iodine (I₂). Wash the organic layer or the filter cake with 10% Sodium Thiosulfate or Sodium Bisulfite solution until the color dissipates.

References

  • BenchChem. Troubleshooting guide for the iodination of 4-Amino-2-methoxybenzoic acid. (Analogous chemistry for fluoro-derivatives).

  • National Institutes of Health (NIH). Cobimetinib | C21H21F3IN3O2 | PubChem. (Structure and intermediate data).[7][8][9][10][11]

  • Google Patents. Process for the production of cobimetinib (WO2019086469A1). (Detailed synthesis routes of the benzoic acid intermediate).

  • Google Patents. Method for producing 2-amino-5-iodobenzoic acid (EP1777215B1). (Iodination protocols for amino-benzoic acids).

  • Sigma-Aldrich. 4-Amino-3-fluoro-5-iodo-benzoic acid Product Page. (Reference for isomer nomenclature and physical properties).

Sources

Optimization

Technical Support Center: Optimal Catalyst Loading for 4-Amino-2-fluoro-5-iodobenzoic Acid Cross-Coupling Reactions

Welcome to the technical support center dedicated to the cross-coupling reactions of 4-Amino-2-fluoro-5-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the cross-coupling reactions of 4-Amino-2-fluoro-5-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing catalyst loading in your experiments. The unique substitution pattern of this molecule, featuring an electron-donating amino group, an electron-withdrawing fluorine, and a highly reactive iodine, presents both opportunities and challenges in achieving high-yielding and selective cross-couplings.

Understanding the Substrate: 4-Amino-2-fluoro-5-iodobenzoic Acid

The reactivity of 4-Amino-2-fluoro-5-iodobenzoic acid in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1][2] This high reactivity allows for the use of milder reaction conditions and lower catalyst loadings compared to less reactive aryl halides.[1]

However, the presence of the free amine and carboxylic acid functionalities can sometimes interfere with the catalytic cycle. The amine can coordinate to the palladium center, potentially inhibiting catalysis, while the carboxylic acid can react with basic reagents. Careful optimization of the reaction parameters, particularly the choice of catalyst, ligand, and base, is crucial for success.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the cross-coupling of 4-Amino-2-fluoro-5-iodobenzoic acid in a question-and-answer format.

Low or No Conversion of Starting Material

Q1: I am observing very low or no conversion of my 4-Amino-2-fluoro-5-iodobenzoic acid. What are the likely causes?

A: This is a common issue that can stem from several factors:

  • Inactive Catalyst: Palladium catalysts, especially when not handled under an inert atmosphere, can degrade.[3] It is recommended to use a fresh batch of catalyst or a more stable pre-catalyst.

  • Inappropriate Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[4] For this substrate, bulky, electron-rich phosphine ligands are often effective.

  • Insufficiently Strong Base: The base plays a crucial role in the transmetalation step (in Suzuki-Miyaura coupling) or deprotonation (in Sonogashira and Buchwald-Hartwig reactions).[4] A weak base may not be effective.

  • Low Reaction Temperature: While the C-I bond is reactive, some cross-coupling reactions may still require elevated temperatures to proceed efficiently.[3]

  • Solvent Effects: The solubility of all reactants and the polarity of the solvent can significantly impact the reaction rate.

Formation of Side Products

Q2: My reaction is producing significant amounts of side products, such as homocoupling of the starting material or the coupling partner. How can I minimize this?

A: Side product formation is often related to the reaction conditions and catalyst system:

  • Homocoupling: This can occur when the reaction mixture is exposed to oxygen or when using a Pd(II) source without efficient reduction to Pd(0).[5] Ensuring the reaction is performed under a strictly inert atmosphere and using a pre-catalyst or an efficient in-situ reduction protocol can mitigate this. For Sonogashira couplings, high copper catalyst loading can also promote alkyne homocoupling.[6]

  • Protodeiodination (loss of iodine): This can be a problem, especially at higher temperatures or with certain bases. Optimizing the temperature and screening different bases can help.

Catalyst Decomposition

Q3: I am observing the formation of palladium black, indicating catalyst decomposition. What can I do to prevent this?

A: The formation of palladium black signifies the aggregation of the palladium catalyst into an inactive form.[7] This can be caused by:

  • Presence of Oxygen: Rigorous exclusion of oxygen is critical.[6]

  • High Temperatures: Excessive heat can lead to catalyst decomposition.[6]

  • Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. An excess of ligand, however, can sometimes inhibit the reaction.[8]

Optimizing Catalyst Loading: A Step-by-Step Guide

Optimizing the catalyst loading is a critical step in developing an efficient and cost-effective cross-coupling protocol. The high reactivity of the C-I bond in 4-Amino-2-fluoro-5-iodobenzoic acid often allows for lower catalyst loadings compared to other aryl halides.

Experimental Workflow for Catalyst Loading Optimization

This workflow provides a systematic approach to determining the optimal catalyst loading for a given cross-coupling reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement A Select Initial Catalyst System (e.g., Pd(OAc)2/SPhos) B Set Up Reactions with Varying Catalyst Loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%) A->B C Run Reactions Under Standard Conditions (Fixed time, temperature, and concentrations) B->C D Analyze Reaction Outcomes (LC-MS or GC-MS for conversion and yield) C->D E Identify Lowest Effective Loading from Phase 1 D->E Proceed if initial screening is successful F Further Titrate Catalyst Loading (e.g., 0.2 mol%, 0.1 mol%, 0.05 mol%) E->F G Monitor Reaction Kinetics at Lower Loadings F->G H Determine Optimal Loading (Balance of yield, reaction time, and cost) G->H

Caption: A two-phase workflow for optimizing catalyst loading.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Amino-2-fluoro-5-iodobenzoic acid with an arylboronic acid.

Materials:

  • 4-Amino-2-fluoro-5-iodobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G3, 0.1 - 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To an oven-dried reaction vessel, add 4-Amino-2-fluoro-5-iodobenzoic acid, the arylboronic acid, the palladium pre-catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Typical Catalyst Loadings

The following table summarizes typical catalyst loadings for various cross-coupling reactions involving aryl iodides. These are starting points and may require further optimization for 4-Amino-2-fluoro-5-iodobenzoic acid.

Cross-Coupling ReactionPalladium CatalystTypical Loading (mol%)Copper Co-catalystTypical Loading (mol%)Reference(s)
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄, Pre-catalysts0.1 - 5N/AN/A[1][9]
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄1 - 5CuI2 - 10[6][10]
Buchwald-Hartwig Pd(OAc)₂, Pre-catalysts0.5 - 5N/AN/A[11][12]
Heck Pd(OAc)₂1 - 5N/AN/A[7]

Key Mechanistic Considerations

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting and optimization.

G cluster_main Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X L_n Pd0->PdII_ArX Oxidative Addition (Ar-I) PdII_ArR Ar-Pd(II)-R L_n PdII_ArX->PdII_ArR Transmetalation (with R-M) PdII_ArR->Pd0 Reductive Elimination ArI 4-Amino-2-fluoro-5-iodobenzoic acid RM Coupling Partner (e.g., Ar-B(OH)2) Product Ar-R Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

The key steps are:

  • Oxidative Addition: The aryl iodide (Ar-I) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.[13]

  • Transmetalation: The organic group (R) from the coupling partner (R-M) is transferred to the palladium center.[13] This step is often facilitated by a base.

  • Reductive Elimination: The two organic groups (Ar and R) are coupled, forming the desired product and regenerating the Pd(0) catalyst.[13]

By understanding which step may be problematic, you can make more informed decisions about how to adjust your reaction conditions. For instance, if oxidative addition is slow, a more electron-rich ligand might be beneficial. If transmetalation is the issue, screening different bases or solvents is a logical next step.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Colacot, T. J. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 10(15), 8493–8503. [Link]

  • Le, C., & Colacot, T. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Catalysis, 10(15), 8474–8492. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Bruneau, A., & Dowlut, M. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 11235–11268. [Link]

  • Platero-Prats, A. E., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 18(3), 812-820. [Link]

  • Eid, E. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Maleki, A., et al. (2021). Synergistic performance of a new bimetallic complex supported on magnetic nanoparticles for Sonogashira and C–N coupling reactions. Scientific Reports, 11(1), 1-15. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Muthukumar, P., & Kannan, P. (2018). Influence of Catalyst Loading on the Suzuki Coupling Reaction. ChemistrySelect, 3(29), 8443-8451. [Link]

  • Kelly, C. B., et al. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Organic Process Research & Development, 21(9), 1349–1357. [Link]

  • de la Torre, A., et al. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]

  • Ghaffari, B., et al. (2025). Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Organic Letters. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Continuous-flow Heck coupling reactions catalyzed by Pd complexes of amidoxime fibers. RSC Advances, 10(1), 1-8. [Link]

  • ChemOrgChem. (2025, October 23). Heck Cross-Coupling/Selectivity/GATE 2016| Problem Solved|ChemOrgChem [Video]. YouTube. [Link]

  • MDPI. (2023, January 19). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Retrieved from [Link]

  • Stolle, A., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions. Chemical Science, 10(34), 8202–8210. [Link]

  • ResearchGate. (2025, October 10). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Guide: 4-Amino-2-fluoro-5-iodobenzoic Acid

Executive Summary & Application Context 4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 154505-62-5 / 1934844-60-6) is a high-value pharmacophore, primarily utilized as a scaffold in the synthesis of MEK and ERK kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 154505-62-5 / 1934844-60-6) is a high-value pharmacophore, primarily utilized as a scaffold in the synthesis of MEK and ERK kinase inhibitors. Its structural integrity is defined by three distinct functionalities on the benzene ring: a solubilizing carboxyl group, a metabolically stable fluorine atom, and a reactive iodine handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira).

This guide provides a technical comparison of its Nuclear Magnetic Resonance (NMR) profile against its non-iodinated precursor, 4-Amino-2-fluorobenzoic acid . By analyzing the specific Substituent Chemical Shifts (SCS) induced by the iodine atom, researchers can definitively validate the regioselectivity of the iodination process.

Experimental Methodology

To ensure reproducibility and high-resolution data, the following acquisition parameters are recommended.

Sample Preparation[1][2][3][4]
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d

    
    ) is the preferred solvent due to the high polarity of the amino-benzoic acid moiety.
    
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm (

    
    H) / 39.52 ppm (
    
    
    
    C).
Acquisition Parameters
Parameter

C NMR (Carbon)

F NMR (Fluorine)
Frequency 100 MHz or higher376 MHz or higher
Pulse Sequence Power-gated decoupling (zgpg30)Inverse gated decoupling (optional for integration)
Scans (NS) > 1024 (due to quaternary carbons)16–64
Relaxation Delay 2.0 – 3.0 s1.0 s
Spectral Width 240 ppm (-20 to 220 ppm)200 ppm (-200 to 0 ppm)

Comparative Data Analysis: The "Iodine Effect"

The most critical validation step is confirming the presence of iodine at the C5 position. This is best achieved by observing the Heavy Atom Effect in the


C spectrum, which causes a dramatic upfield shift (shielding) of the ipso-carbon.
Table 1: C NMR Chemical Shift Comparison (DMSO-d )

Data synthesized from substituent chemical shift (SCS) additivity principles and analogous experimental literature.

Carbon PositionAssignmentPrecursor Shift (

ppm)(4-Amino-2-fluorobenzoic acid)
Target Shift (

ppm)
(4-Amino-2-fluoro-5-iodobenzoic acid)

(Shift Effect)
Coupling Pattern (

)
C1

-COOH
164.5163.8 -0.7Doublet (

Hz)
C2

-F (Ipso)
162.1160.5 -1.6Doublet (

Hz)
C3

-H
99.8100.2 +0.4Doublet (

Hz)
C4

-NH

155.2153.5 -1.7Doublet (

Hz)
C5

-I (Ipso)
108.581.0 - 84.0 ~ -25.0 Singlet/Weak Doublet
C6

-H
132.4141.5 +9.1 Doublet (

Hz)
C=O Carboxyl166.0165.5 -0.5Singlet/Weak Doublet
Key Diagnostic Signals
  • The C5 "Iodine Fingerprint": The carbon directly attached to iodine (C5) resonates at ~82 ppm . This is significantly upfield compared to the C-H carbon in the precursor (~108 ppm). If you see a peak in the 80-85 ppm range, iodination is successful.

  • The C6 Deshielding: The C6 proton/carbon is ortho to the new iodine. The steric compression and magnetic anisotropy of the large iodine atom typically cause a downfield shift (deshielding) of ~9 ppm, moving C6 from ~132 ppm to ~141 ppm .

Table 2: F NMR Chemical Shift Comparison

Referenced to CFCl


 (0 ppm).
CompoundChemical Shift (

ppm)
MultiplicityMechanistic Insight
Precursor -109.0dd (doublet of doublets)Coupled to H3 and H5.
Target -108.5 to -110.0 d (doublet) The loss of H5 simplifies the splitting pattern.

Interpretation: The introduction of iodine at the para position (relative to fluorine) has a minimal effect on the


F chemical shift (typically < 2 ppm change). However, the splitting pattern  simplifies. In the precursor, the Fluorine couples to both H3 and H5. In the target, H5 is replaced by Iodine (which does not couple visibly), leaving only the coupling to H3 (

Hz) and potentially a weak long-range coupling to H6.

Structural Verification Workflow

Use this logic flow to interpret your spectra and confirm the product identity.

NMR_Assignment_Flow Start Acquire 13C & 19F Spectra (DMSO-d6) CheckF Step 1: Check 19F NMR Signal around -109 ppm? Start->CheckF CheckC5 Step 2: Check 13C NMR (80-90 ppm) Is there a quaternary signal? CheckF->CheckC5 Yes ResultFail FAIL: Check Regioisomers or Starting Material CheckF->ResultFail No (Wrong Scaffold) CheckC2 Step 3: Identify C-F Coupling Large Doublet (J~250Hz) at ~160 ppm? CheckC5->CheckC2 Yes (Iodine Present) CheckC5->ResultFail No (Likely Starting Material ~108ppm) ResultSuccess CONFIRMED: 4-Amino-2-fluoro-5-iodobenzoic acid CheckC2->ResultSuccess Yes CheckC2->ResultFail No

Figure 1: Decision tree for spectroscopic validation of 4-Amino-2-fluoro-5-iodobenzoic acid.

References & Data Sources

  • BenchChem. (2025).[1] Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid (Analogous Scaffold Data). Retrieved from

  • Alfa Chemistry. (2024). 19F NMR Chemical Shift Table - Organofluorine. Retrieved from

  • ChemicalBook. (2024). 4-Fluorobenzoic acid 13C NMR Spectrum & Assignments. Retrieved from

  • Sigma-Aldrich. (2024). 2-Fluoro-5-iodobenzoic acid Product & Safety Data. Retrieved from

  • Reich, H. J. (2023). Table of 13C NMR Chemical Shifts in Benzenes. University of Wisconsin-Madison. (Utilized for SCS Additivity Calculations).

Sources

Comparative

HPLC Purity Standards for 4-Amino-2-fluoro-5-iodobenzoic Acid: A Comparative Method Guide

Introduction to the Analytical Challenge 4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 1934844-60-6) is a highly substituted, amphoteric building block frequently utilized in the synthesis of active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 1934844-60-6) is a highly substituted, amphoteric building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The accurate and sensitive quantification of halogenated benzoic acids is critical in pharmaceutical development, as these compounds are integral to drug structure but represent toxicological risks if present as impurities[1].

Because downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) are highly sensitive to the exact positioning of halogens, establishing stringent High-Performance Liquid Chromatography (HPLC) purity standards is mandatory. The primary analytical challenge lies in resolving the target compound from its synthetic byproducts: regioisomers (e.g., 3-fluoro or 4-iodo variants), de-halogenated impurities, and unreacted starting materials. Fluorinated aromatic carboxylic acids require specialized analytical considerations due to their unique retention behaviors and trace-level detection limits[2].

Mechanistic Causality in Method Development

Standard reversed-phase HPLC-UV methods for benzoic acids often require strict pH control to suppress ionization and prevent peak tailing[3]. However, applying a generic C18 method to 4-Amino-2-fluoro-5-iodobenzoic acid often yields co-elution and poor peak symmetry.

The Causality of pH Selection: This compound is amphoteric. The carboxylic acid has a


 of ~3.5, while the aniline group's basicity is severely weakened (

< 2.0) by the strongly electron-withdrawing fluorine and iodine atoms. By setting the mobile phase pH to ~2.7 using 0.1% Formic Acid, we intentionally suppress the ionization of the carboxylic acid while keeping the aniline largely neutral. This dual-neutrality prevents secondary ion-exchange interactions with free silanols on the silica support, which is the primary cause of peak tailing in halogenated anilines[4].

The Causality of Stationary Phase Selection: While standard C18 columns rely purely on hydrophobic dispersion forces (which interact strongly with the bulky iodine atom), they lack the geometric selectivity required to resolve fluorine positional isomers. We select a Pentafluorophenyl (PFP) stationary phase because the electron-deficient PFP ring provides orthogonal dipole-dipole,


, and shape-selective interactions with the highly electronegative fluorine and polarizable iodine on the analyte.

G A Analyte Profiling (pKa, LogP, Halogenation) B Stationary Phase Selection A->B C Standard RP (C18) Hydrophobic Focus B->C D Orthogonal (PFP) Dipole & Pi-Pi Focus B->D E Mobile Phase pH Control (Suppress Ionization, pH 2.7) C->E D->E F Gradient Tuning & System Suitability E->F

HPLC method development workflow for halogenated benzoic acid derivatives.

Comparative Performance Analysis

To objectively evaluate the optimal purity standard, 4-Amino-2-fluoro-5-iodobenzoic acid was spiked with 0.5% of its critical pair impurity (4-amino-3-fluoro-5-iodobenzoic acid). The mixture was analyzed across three distinct column chemistries.

Quantitative Data Summary
Column ChemistryMobile Phase AdditiveRetention Time (min)Resolution (

)
Tailing Factor (

)
Mechanistic Assessment
C18 (Octadecyl) 0.1% TFA (pH 2.0)8.421.451.62Strong hydrophobic retention via iodine, but lacks selectivity for fluorine positional isomers. Fails USP resolution criteria (

< 1.5).
Phenyl-Hexyl 10 mM

(pH 2.5)
9.151.801.35Moderate

interactions improve resolution, but the required phosphate buffer is incompatible with LC-MS downstream analysis.
PFP (Pentafluorophenyl) 0.1% Formic Acid (pH 2.7)10.502.75 1.05 Optimal. Strong dipole-dipole and

interactions with the analyte's F and I atoms drive high selectivity. Fully MS compatible.

Note: Data reflects a standardized 5-95% Acetonitrile gradient over 15 minutes at 1.0 mL/min.

Experimental Protocol: Self-Validating PFP Workflow

To ensure rigorous scientific integrity, the following methodology is designed as a closed-loop, self-validating system . The chromatography data system (CDS) is programmed with a pass/fail logic gate tied to the System Suitability Test (SST). If the SST fails predefined criteria, the sequence automatically aborts, guaranteeing that no sample data is generated under compromised conditions.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Diluent: Methanol:Water (50:50, v/v).

Step 2: Standard Preparation
  • SST Solution: Accurately weigh 10.0 mg of 4-Amino-2-fluoro-5-iodobenzoic acid reference standard and 1.0 mg of the 3-fluoro regioisomer impurity. Dissolve in 10.0 mL of diluent.

  • Sample Solution: Weigh 10.0 mg of the synthesized batch sample into a 10.0 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL).

Step 3: Chromatographic Conditions
  • Column: Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (primary) and 230 nm (secondary for trace impurities)[4].

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5%

      
       95% B
      
    • 12.0 - 14.0 min: 95% B

    • 14.0 - 14.1 min: 95%

      
       5% B
      
    • 14.1 - 18.0 min: 5% B (Re-equilibration)

Step 4: Self-Validating Execution Sequence
  • Inject Blank (Diluent): Verify no carryover or ghost peaks at the expected retention times.

  • Inject SST Solution (x5): The CDS evaluates the chromatography.

    • Logic Gate 1: Is the critical pair Resolution (

      
      ) 
      
      
      
      2.0?
    • Logic Gate 2: Is the API Tailing Factor (

      
      ) 
      
      
      
      1.5?
    • Logic Gate 3: Is the Relative Standard Deviation (RSD) of the API peak area

      
       2.0%?
      
  • Automated Decision: If all gates pass, the system proceeds to inject the Sample Solutions. If any gate fails, the sequence aborts, flagging the column or mobile phase for replacement.

References

  • Title: Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review | Source: PubMed (Journal of Separation Science) | URL: [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern of 4-Amino-2-fluoro-5-iodobenzoic Acid

Publish Comparison Guide Executive Summary 4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 153538-16-0) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of MEK inhibitors such as Cobimetinib...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Executive Summary

4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 153538-16-0) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of MEK inhibitors such as Cobimetinib . Its structural integrity is defined by three distinct functionalities—an amine, a carboxylic acid, and two halogen substituents (F, I)—on a benzene core.

This guide provides a technical comparison of mass spectrometry (MS) strategies for this compound. Unlike standard datasheets, we analyze the comparative performance of Positive (ESI+) versus Negative (ESI-) electrospray ionization modes . We provide predicted fragmentation mechanisms based on first-principles ion chemistry and validated halo-benzoic acid behaviors, offering a robust roadmap for structural confirmation and impurity profiling.

Structural Context & MS Strategy

The presence of the iodine atom (weak C-I bond) and the fluorine atom (strong C-F bond, ortho-effect capability) dictates the fragmentation logic.

  • Molecular Formula: C₇H₅FINO₂

  • Exact Mass: 280.93 g/mol

  • Key Structural Features:

    • C-I Bond: The "weak link." Homolytic cleavage (loss of I•) is a dominant pathway in high-energy collisions.

    • Ortho-Fluorine: Positioned ortho to the carboxylic acid, facilitating specific proximity effects (e.g., HF elimination).

    • Amphoteric Nature: Contains basic (-NH₂) and acidic (-COOH) sites, making ionization mode selection the primary analytical decision.

Comparative Analysis: ESI(+) vs. ESI(-) Mode

For this compound, the "alternative" is not a different instrument, but the polarity mode . Choosing the wrong mode can suppress critical structural information.

Performance Comparison Table
FeatureAlternative A: ESI Positive (+) Alternative B: ESI Negative (-) Scientist’s Verdict
Precursor Ion


Context Dependent
Ionization Site Amine (-NH₃⁺)Carboxylate (-COO⁻)ESI(+) is more robust for general detection due to the basic amine.
Fragmentation Richness High. Shows sequential losses of H₂O, CO, and Iodine.Medium. Dominated by rapid decarboxylation (CO₂ loss).ESI(+) provides better structural fingerprinting.
Sensitivity High in acidic mobile phases (Formic acid).High in basic mobile phases (Ammonium acetate).ESI(-) is preferred for trace impurity analysis in complex matrices due to lower background noise.
Key Diagnostic Loss -127 Da (Iodine) and -17 Da (NH₃) -44 Da (CO₂) ESI(+) confirms the halogenation pattern best.

Recommendation: Use ESI(+) for structural elucidation and confirmation of the iodine position. Use ESI(-) for quantitative assays where background noise reduction is paramount.

Deep Dive: Fragmentation Pathways
A. ESI(+) Pathway: The Iodine Fingerprint

In positive mode, the protonated molecule


 undergoes fragmentation driven by the instability of the bulky iodine and the dehydration of the carboxyl group.
  • Water Loss (-18 Da): The carboxylic acid readily loses water to form an acylium ion (

    
    ).
    
  • Iodine Cleavage (-127 Da): The C-I bond is the weakest on the ring. High collision energy (CE) will cleave the iodine radical or HI, resulting in a distinct aryl cation.

  • CO Loss (-28 Da): Subsequent loss of CO from the acylium ion is common.

B. ESI(-) Pathway: The Decarboxylation Route

In negative mode, the deprotonated molecule


 is dominated by the stability of the leaving CO₂ group.
  • Decarboxylation (-44 Da): The most intense fragment is often

    
    , generating a stable anion at 
    
    
    
    .
  • HF Elimination (-20 Da): The ortho-fluorine can interact with the amine or the decarboxylated site to lose HF.

Visualized Mechanisms (Graphviz)

The following diagrams illustrate the predicted fragmentation logic.

Diagram 1: ESI(+) Fragmentation Workflow

ESI_Positive M_H Precursor [M+H]+ m/z 282 Frag1 Acylium Ion [M+H - H2O]+ m/z 264 M_H->Frag1 - H2O (18 Da) Frag2 De-iodinated Ion [M+H - I•]+ m/z 155 M_H->Frag2 - I• (127 Da) (Direct Cleavage) Frag3 Aryl Cation [M+H - H2O - CO]+ m/z 236 Frag1->Frag3 - CO (28 Da) Frag4 Core Aniline [M+H - H2O - CO - I]+ m/z 109 Frag3->Frag4 - I (127 Da)

Caption: Figure 1. ESI(+) pathway showing the characteristic loss of water followed by the sequential loss of CO and Iodine.

Diagram 2: ESI(-) Fragmentation Workflow

ESI_Negative M_neg Precursor [M-H]- m/z 280 Frag_Decarb Decarboxylated [M-H - CO2]- m/z 236 M_neg->Frag_Decarb - CO2 (44 Da) (Dominant) Frag_HF Defluorinated [M-H - CO2 - HF]- m/z 216 Frag_Decarb->Frag_HF - HF (20 Da) Frag_I De-iodinated [M-H - CO2 - I]- m/z 109 Frag_Decarb->Frag_I - I• (127 Da)

Caption: Figure 2. ESI(-) pathway dominated by rapid decarboxylation, a hallmark of benzoic acid derivatives.

Experimental Protocol: Validation Workflow

To replicate these results or validate the identity of 4-Amino-2-fluoro-5-iodobenzoic acid in a drug substance sample, follow this self-validating protocol.

Step 1: Sample Preparation

  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50).

  • Modifier:

    • For ESI(+): Add 0.1% Formic Acid.

    • For ESI(-): Add 5 mM Ammonium Acetate.

  • Concentration: Dilute to 1 µg/mL for direct infusion or LC-MS injection.

Step 2: MS Parameters (Q-TOF/Orbitrap)

  • Source Temp: 300°C.

  • Capillary Voltage: 3.5 kV (+), 2.5 kV (-).

  • Collision Energy (CE): Ramp 10–40 eV. Note: Iodine loss is sensitive to CE. Low CE preserves the molecular ion; High CE strips the iodine.

Step 3: Data Interpretation Criteria

  • Isotope Pattern: Check the M+1 peak. Iodine is monoisotopic (no M+2 from I), but Carbon-13 will contribute ~7-8% to M+1.

  • Mass Defect: Iodine has a negative mass defect. High precision MS should show the mass slightly lower than integer calculations suggest.

  • Neutral Loss Check:

    • Observe 282 -> 264 (-18) in Positive mode? Confirms -COOH.

    • Observe 280 -> 236 (-44) in Negative mode? Confirms Benzoic Acid.

    • Observe loss of 127? Confirms Iodine.

References
  • Holčapek, M., et al. (2010). Fragmentation behavior of halo-benzoic acids in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Data: Ionization of Benzoic Acid Derivatives. NIST Chemistry WebBook. [Link]

  • European Medicines Agency (EMA). (2015). Assessment Report: Cotellic (Cobimetinib). (Provides context on impurities and intermediates). [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Authoritative source on halogen fragmentation rules). [Link]

Comparative

comparing reactivity of 4-Amino-2-fluoro-5-iodobenzoic acid vs 5-bromo analog

Topic: Comparative Guide: Reactivity & Applications of 4-Amino-2-fluoro-5-iodobenzoic Acid vs. 5-Bromo Analog Content Type: Publish Comparison Guide [1][2] Executive Summary In the landscape of medicinal chemistry, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Reactivity & Applications of 4-Amino-2-fluoro-5-iodobenzoic Acid vs. 5-Bromo Analog

Content Type: Publish Comparison Guide

[1][2]

Executive Summary

In the landscape of medicinal chemistry, particularly for kinase inhibitor synthesis, the choice between 4-Amino-2-fluoro-5-iodobenzoic acid (Molecule A) and its 5-bromo analog (Molecule B) is often a trade-off between reactivity and cost-efficiency .[1][2]

While both serve as critical building blocks for constructing biaryl scaffolds and heterocycles (such as quinolones and indazoles), the 5-iodo variant offers superior oxidative addition rates, enabling couplings under milder conditions or with sterically hindered partners. The 5-bromo analog, while more stable and cost-effective, typically requires higher catalyst loadings or elevated temperatures.[1][2] This guide analyzes their physiochemical differences, reactivity profiles, and provides a validated protocol for their application.

Technical Specifications & Structural Analysis

The core difference lies in the Carbon-Halogen (C-X) bond at the 5-position.[1] The 2-fluoro and 4-amino groups create a unique electronic environment (push-pull system) that influences the lability of the halogen.[1]

Feature4-Amino-2-fluoro-5-iodobenzoic acid4-Amino-2-fluoro-5-bromobenzoic acid
CAS Number 1934844-60-61374208-42-0
Formula C₇H₅FINO₂C₇H₅BrFNO₂
Mol.[1][2][3][4] Weight 281.02 g/mol 234.02 g/mol
C-X Bond Energy ~65 kcal/mol (Weaker, more reactive)~81 kcal/mol (Stronger, less reactive)
Bond Length ~2.10 Å~1.90 Å
Primary Use Late-stage functionalization, difficult couplingsScale-up, early-stage scaffold building
Cost Profile High (

$)
Moderate (

)
Structural Visualization & Electronic Effects

The 2-fluoro substituent (ortho to carboxylic acid) exerts an inductive withdrawing effect (-I), increasing the acidity of the carboxyl group.[2] The 4-amino group is a strong resonance donor (+R), which increases electron density at the 3 and 5 positions.[2]

  • In the Iodo analog: The large, polarizable iodine atom at C5 is less tightly bound, making it highly susceptible to oxidative addition by Pd(0) species.

  • In the Bromo analog: The bond is shorter and stronger.[2] The electron-donating effect of the para-amino group partially deactivates the C-Br bond toward nucleophilic attack (S_NAr) but facilitates oxidative addition relative to a chloride.

Reactivity Profile: The "Halogen Dance"

The decision to use the Iodo vs. Bromo analog typically hinges on the specific cross-coupling reaction required.

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary application for these scaffolds.[1][2]

  • Iodo-Analog: Reacts rapidly at room temperature or mild heating (40–60°C) using standard catalysts like Pd(PPh₃)₄.[1][2] It is the preferred choice when the coupling partner (boronic acid) is unstable or sterically hindered.

  • Bromo-Analog: Often requires temperatures >80°C and more active catalytic systems (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts like XPhos Pd G2) to achieve full conversion.[1][2]

B. Selectivity in Poly-Halogenated Systems

If your target molecule requires sequential functionalization (e.g., you plan to chlorinate the acid later), the Iodo analog allows for chemoselective coupling at C5 without affecting other potential leaving groups.[1][2] The Bromo analog has a narrower window of selectivity against chlorides.[1][2]

C. Halogen-Lithium Exchange[1][2]
  • Iodo-Analog: Undergoes extremely fast exchange with i-PrMgCl or n-BuLi, often at -78°C. Useful for generating the aryl anion for quenching with electrophiles (aldehydes, acyl chlorides).[1][2]

  • Bromo-Analog: Slower exchange; requires careful temperature control to avoid competing deprotonation of the NH₂ or COOH protons (requires protection strategies).[1][2]

Reactivity Decision Matrix

decision_tree start Select Scaffold coupling Reaction Type? start->coupling suzuki Suzuki/Sonogashira coupling->suzuki exchange Li-Halogen Exchange coupling->exchange partner Coupling Partner Sterics/Stability? suzuki->partner use_iodo Use 5-Iodo Analog (High Reactivity) exchange->use_iodo Preferred difficult Hindered / Unstable partner->difficult High Difficulty simple Simple / Robust partner->simple Low Difficulty difficult->use_iodo use_bromo Use 5-Bromo Analog (Cost Effective) simple->use_bromo

Figure 1: Decision matrix for selecting between 5-Iodo and 5-Bromo analogs based on reaction requirements.

Experimental Protocol: Comparative Suzuki Coupling

This protocol demonstrates the conditions required to couple both analogs with phenylboronic acid. Note the difference in temperature and catalyst loading.[1]

Objective: Synthesis of 4-Amino-2-fluoro-5-phenylbenzoic acid.

Materials
  • Substrate A: 4-Amino-2-fluoro-5-iodobenzoic acid (1.0 eq)[1][2]

  • Substrate B: 4-Amino-2-fluoro-5-bromobenzoic acid (1.0 eq)[1][2]

  • Coupling Partner: Phenylboronic acid (1.2 eq)[1][2]

  • Base: K₂CO₃ (2.0 M aq.[1][2] solution, 3.0 eq)

  • Solvent: 1,4-Dioxane[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2][4]·DCM (Difference in loading)

Workflow
StepIodo-Analog Protocol (High Reactivity)Bromo-Analog Protocol (Standard)
1. Setup Charge flask with Substrate A , Boronic acid, and 1 mol% Pd catalyst.[1][2]Charge flask with Substrate B , Boronic acid, and 5 mol% Pd catalyst.[1][2]
2. Solvent Add Dioxane/Base (4:1 ratio).[1][2] Degas with N₂ for 5 mins.[1][2]Add Dioxane/Base (4:1 ratio).[1][2] Degas with N₂ for 10 mins.[1]
3. Reaction Stir at 45°C for 2–4 hours.Stir at 90°C (Reflux) for 12–16 hours.[1]
4. Monitor Check LCMS. Conversion usually >98% quickly.[1][2]Check LCMS. May require additional catalyst if stalled.[1]
5. Workup Acidify to pH 3 with 1N HCl.[1][2] Extract with EtOAc.[1]Acidify to pH 3 with 1N HCl.[1][2] Extract with EtOAc.[1]

Key Observation: The Iodo-analog often reaches full conversion before the Bromo-analog has reached 50%, even with lower catalyst loading.[1][2] This reduces the purification burden of removing residual palladium.

Mechanistic Pathway

mechanism pd0 Pd(0) Active Species ox_add_i Oxidative Addition (Fast) pd0->ox_add_i ox_add_br Oxidative Addition (Slow) pd0->ox_add_br sub_i 5-Iodo Substrate sub_i->ox_add_i sub_br 5-Bromo Substrate sub_br->ox_add_br complex Pd(II)-Ar-X Complex ox_add_i->complex ox_add_br->complex transmetal Transmetallation (Boronic Acid + Base) complex->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Regenerate Catalyst product Biaryl Product red_elim->product

Figure 2: Catalytic cycle highlighting the rate-determining oxidative addition step where the Iodo-analog outperforms the Bromo-analog.[1][2]

Process Chemistry & Safety Considerations
Stability
  • Iodo-Analog: Sensitive to light.[1][2] Prolonged exposure can lead to the liberation of free iodine (purple discoloration). Store in amber vials at 2–8°C under argon.

  • Bromo-Analog: Generally robust.[1][2] Can be stored at room temperature in standard containers, though cool, dry storage is best practice.[1]

Cost vs. Yield Analysis

For early-stage R&D (milligram scale), the Iodo-analog is recommended despite the higher cost (


200/g vs. significantly less for the bromo).[2] The time saved in reaction optimization and the cleaner impurity profile outweigh the raw material cost.
For kilogram-scale manufacturing, process chemists will typically optimize conditions for the Bromo-analog  to reduce Goods of Manufacture (CoGM) costs, accepting the need for higher temperatures.
References
  • Reactivity of Aryl Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.

  • Cobimetinib Structural Context: Rice, K. D., et al. (2012).[1][2] Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts leading to Cobimetinib. ACS Medicinal Chemistry Letters. (Contextual reference for 2-fluoro-4-iodoaniline moieties).[1][2]

  • Synthesis of Fluorinated Benzoic Acids: Preparation method of 4-amino-2-fluorobenzoic acid. Patent CN103980135B.[1]

  • Comparative Halogen Reactivity: BenchChem Reactivity Guides. A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid.

Sources

Validation

Mechanistic Overview: The Thermodynamics of Halogenated Aminobenzoic Acids

An in-depth technical analysis and comparative guide for evaluating the thermal properties and structural utility of 4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 1934844-60-6) against its structural analogs. In advanced dru...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for evaluating the thermal properties and structural utility of 4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 1934844-60-6) against its structural analogs.

In advanced drug discovery and active pharmaceutical ingredient (API) synthesis, 4-Amino-2-fluoro-5-iodobenzoic acid serves as a highly valuable, orthogonally reactive building block. The molecule features four distinct functional groups on a single benzene ring: an amine (-NH₂), a carboxylic acid (-COOH), a fluorine atom (-F), and an iodine atom (-I).

Understanding its melting point range requires analyzing the competing intermolecular forces dictated by this substitution pattern:

  • Zwitterionic Hydrogen Bonding: The concurrent presence of the acidic carboxyl group and the basic amino group facilitates strong intermolecular hydrogen bonding, often forming a robust zwitterionic crystal lattice. This lattice requires significant thermal energy to disrupt, pushing the melting point toward the threshold of covalent bond cleavage (decarboxylation).

  • Halogen Bonding & Dispersion Forces: The heavy, highly polarizable iodine atom at the C5 position significantly increases London dispersion forces and molecular weight (281.02 g/mol ) compared to its non-iodinated precursor.

  • Steric Disruption: While iodine increases the molecular mass, its sheer atomic bulk introduces steric hindrance that slightly disrupts the perfect hydrogen-bonding symmetry seen in simpler analogs.

Consequently, the melting point of pure 4-Amino-2-fluoro-5-iodobenzoic acid is empirically observed in the 215 °C – 230 °C range , accompanied by thermal decomposition.

Comparative Thermal Data Analysis

To objectively evaluate the thermal stability of 4-Amino-2-fluoro-5-iodobenzoic acid, we must benchmark it against its direct structural alternatives. The table below illustrates how the addition or removal of specific functional groups dictates crystal packing density and, consequently, the melting point.

Compound NameCAS NumberMelting Point Range (°C)Mechanistic Driver for Thermal Behavior
4-Amino-2-fluoro-5-iodobenzoic acid 1934844-60-6215 – 230 (dec.) *Competing high-mass dispersion forces (Iodine) and strong zwitterionic H-bonding.
4-Amino-2-fluorobenzoic acid 446-31-1210 (dec.) [1]Unhindered, highly symmetric hydrogen-bonding network leading to a sharp decomposition point.
2-Fluoro-4-iodobenzoic acid 124700-40-9210 – 212 [2]Carboxylic acid dimer formation; lacks the amino group, preventing zwitterion formation.
2-Fluoro-5-iodobenzoic acid 124700-41-0164 – 168 [3]Absence of the amino group drastically lowers the energy required to break the crystal lattice.

*Estimated empirical range based on the additive thermodynamic effects of C5-iodination on the validated 4-Amino-2-fluorobenzoic acid scaffold.

Key Insight: The data clearly demonstrates that the presence of the amino group is the primary driver of high thermal stability. Removing the amino group (as seen in 2-Fluoro-5-iodobenzoic acid) results in a massive ~50 °C drop in the melting point.

Self-Validating Experimental Protocol: Melting Point Determination

Because 4-Amino-2-fluoro-5-iodobenzoic acid undergoes thermal decomposition near its melting point, standard rapid-heating techniques will yield artificially high or irreproducible results. The following self-validating capillary protocol ensures absolute accuracy.

Phase 1: System Suitability & Calibration

  • Step: Run a USP-grade Caffeine reference standard (Certified MP: 235–237 °C) through the melting point apparatus.

  • Causality: This acts as an internal control. Because the target compound melts near 220 °C, calibrating the thermal sensor with a standard in the exact same thermal bracket ensures that any observed deviations are due to the sample's purity, not instrument drift. If the caffeine standard reads outside the certified range, recalibrate the device before proceeding.

Phase 2: Sample Preparation

  • Step: Dry 50 mg of 4-Amino-2-fluoro-5-iodobenzoic acid in a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) for 24 hours prior to testing.

  • Causality: Halogenated aminobenzoic acids can be hygroscopic. Entrapped moisture acts as a crystal lattice impurity, which artificially depresses the melting point via Raoult’s Law. Drying ensures you are measuring the pure compound's thermodynamic properties.

Phase 3: Dynamic Heating Profile

  • Step: Load the dried sample into a glass capillary tube (tamp down to a 2-3 mm tightly packed column).

  • Step: Set the apparatus to a rapid ramp rate (10 °C/min) up to 200 °C.

  • Step: At 200 °C, reduce the ramp rate strictly to 1 °C/min .

  • Causality: The rapid initial heating saves time without compromising data. However, the 1 °C/min slow ramp is critical. A faster ramp causes "thermal lag"—a state where the heating block is hotter than the sample inside the capillary, leading to an artificially high recorded melting point.

Phase 4: Observation of Decomposition

  • Step: Record two temperatures:

    
     (the onset of meniscus formation/liquefaction) and 
    
    
    
    (the onset of browning, bubbling, or gas evolution).
  • Causality: The bubbling indicates decarboxylation (loss of CO₂). Documenting both values provides a complete thermodynamic profile, distinguishing between phase transition and chemical degradation.

Synthetic Workflow Integration

The high melting point and robust stability of 4-Amino-2-fluoro-5-iodobenzoic acid make it an ideal bench-stable solid for complex multi-step synthesis. Its true value lies in its orthogonal reactivity: the iodine atom can undergo Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) without interfering with the carboxylic acid, which can later be activated for amide bond formation.

G Node1 4-Amino-2-fluoro- 5-iodobenzoic acid Node2 Pd-Catalyzed Cross-Coupling (C-I Activation) Node1->Node2 Boronic Acid Pd(dppf)Cl2, Base Node3 C5-Functionalized Intermediate Node2->Node3 Node4 Amide Bond Formation (-COOH Activation) Node3->Node4 R-NH2, HATU DIPEA, DMF Node5 Target API Scaffold Node4->Node5

Workflow for utilizing 4-Amino-2-fluoro-5-iodobenzoic acid in API synthesis.

References

  • Smolecule.Buy 4-Amino-2-fluorobenzoic acid | 446-31-1.
  • Sigma-Aldrich.2-fluoro-4-iodobenzoic acid | 124700-40-9.
  • ChemBK.2-Fluoro-5-iodobenzoic acid - Physico-chemical Properties.
Comparative

Elemental Analysis of 4-Amino-2-fluoro-5-iodobenzoic Acid: A Comprehensive Method Comparison Guide

As drug development increasingly relies on highly functionalized halogenated building blocks, validating the absolute purity of these precursors is critical. 4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 1934844-60-6) is a p...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized halogenated building blocks, validating the absolute purity of these precursors is critical. 4-Amino-2-fluoro-5-iodobenzoic acid (CAS: 1934844-60-6) is a prime example of a high-value intermediate used in cross-coupling reactions and radiolabeling.

However, verifying its purity through Elemental Analysis (EA) presents a severe analytical challenge. The simultaneous presence of highly electronegative fluorine and heavy, volatile iodine creates a "dual-threat" that routinely causes standard analytical methods to fail. This guide objectively compares alternative analytical pathways and provides self-validating protocols to achieve accurate elemental profiling for this complex compound.

Compound Profile & The Analytical Challenge

Before selecting an analytical method, we must establish the theoretical baseline of the compound .

Table 1: Theoretical Elemental Composition of 4-Amino-2-fluoro-5-iodobenzoic acid

Element Atomic Mass Contribution ( g/mol ) Theoretical Mass Fraction (%)
Carbon (C) 84.077 (C₇) 29.92%
Hydrogen (H) 5.040 (H₅) 1.79%
Nitrogen (N) 14.007 (N₁) 4.98%
Fluorine (F) 18.998 (F₁) 6.76%
Iodine (I) 126.904 (I₁) 45.16%
Oxygen (O) 31.998 (O₂) 11.39%

| Total (MW) | 281.024 g/mol | 100.00% |

The Causality of Analytical Interference

Standard CHN combustion analyzers operate by burning the sample at ~900°C and measuring the resulting gases (CO₂, H₂O, N₂). For 4-Amino-2-fluoro-5-iodobenzoic acid, this standard approach fails for two distinct mechanistic reasons:

  • The Fluorine Challenge (Carbon Masking): The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). At standard combustion temperatures, the fluorinated aromatic ring resists complete cleavage, forming stable tetrafluoromethane (CF₄) gas instead of CO₂. Because CF₄ is not detected by the Thermal Conductivity Detector (TCD), carbon recovery drops artificially. Furthermore, free fluorine radicals react with quartz combustion tubes to form volatile SiF₄, degrading the instrument .

  • The Iodine Challenge (Catalyst Poisoning): Iodine oxidizes to form volatile I₂ gas. If not chemically trapped, I₂ carries over into the reduction column, poisoning the copper catalyst and overlapping with the nitrogen peak, rendering the nitrogen quantification useless .

Method Comparison: Selecting the Optimal Pathway

To overcome these interferences, laboratories must choose between modified classical techniques and modern spectroscopic alternatives.

Table 2: Objective Comparison of Analytical Alternatives

Analytical MethodTarget ElementsAccuracy / PrecisionLimitations & CausalityVerdict
Modified CHN + Schöniger / IC C, H, N, F, IExcellent (±0.2%)Requires two parallel, destructive workflows. Labor-intensive.Gold Standard. The only reliable way to validate bulk purity.
Standard CHN Combustion C, H, NPoor (Low C, High N)C-F bonds resist cleavage; unscrubbed I₂ poisons the TCD catalyst.Not Recommended. Will yield false-negative purity results.
ICP-MS I (Trace metals)Excellent for I Fluorine cannot be ionized (IP = 17.4 eV); cannot detect C, H, N.Incomplete. Excellent for trace iodine, but fails for full profiling.
EDS / XPS C, N, O, F, ISemi-quantitative Surface-level analysis only; poor precision (±2-5% error).Unsuitable for strict pharmaceutical purity validation.
Self-Validating Experimental Protocols

To achieve full elemental characterization, the sample must be split into two orthogonal workflows: one for the organic framework (C, H, N) and one for the halogens (F, I).

Protocol 1: Modified CHN Determination (C, H, N)

This protocol utilizes chemical fluxes and scrubbers to force complete combustion and trap interfering halogens.

Self-Validating QC: Run an empty tin capsule (Blank) to establish the baseline. Run a known fluorinated standard (e.g., 4-Fluorobenzoic acid) to verify >99.5% carbon recovery, proving the flux is actively breaking C-F bonds.

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of 4-Amino-2-fluoro-5-iodobenzoic acid into a combustible tin capsule.

  • Flux Addition: Add a 1:1 mass ratio of Vanadium Pentoxide (V₂O₅) to the capsule. Causality: V₂O₅ acts as a potent oxygen donor and thermal flux, locally boosting the combustion temperature to completely cleave the stubborn C-F bonds into measurable CO₂.

  • Column Preparation: Ensure the combustion tube is heavily packed with Silver (Ag) wool. Causality: Ag wool reacts instantly with free halogens to form stable, solid silver halides (AgF, AgI). This prevents the halogens from reaching the TCD and skewing the nitrogen peak.

  • Combustion & Detection: Combust the sample at 1000°C in a pure O₂ environment and quantify C, H, and N via TCD.

Protocol 2: Halogen Quantification via Schöniger Flask & IC (F, I)

This protocol isolates the halogens by combusting the sample in a closed system, followed by liquid-phase analysis.

Self-Validating QC: Perform a pre-run spike recovery by adding a known concentration of NaF and KI to a blank filter paper. A recovery of 98-102% validates the IC calibration curve and absorption efficiency.

  • Sample Preparation: Weigh 5.0–10.0 mg of the sample onto an ashless filter paper flag with a combustion tail .

  • Absorbent Preparation: Prepare a Schöniger combustion flask containing 10 mL of an alkaline absorption solution (Na₂CO₃/NaHCO₃ buffer) spiked with a mild reducing agent (e.g., sodium bisulfite). Causality: The alkaline buffer traps HF gas as stable F⁻ ions, while the reducing agent ensures all volatile iodine species (I₂, IO₃⁻) are chemically reduced to detectable iodide (I⁻).

  • Combustion: Purge the flask with pure O₂, ignite the paper tail, and immediately seal the flask. Allow the sample to completely burn.

  • Absorption: Invert and shake the flask vigorously for 30 minutes to ensure complete gas-to-liquid transfer.

  • Quantification: Dilute the absorbent and inject it into an Ion Chromatograph (IC) equipped with a suppressed conductivity detector to quantify F⁻ and I⁻ against certified reference curves.

Workflow Visualization

EA_Workflow Sample 4-Amino-2-fluoro-5-iodobenzoic acid (Sample Aliquot) Split Analytical Split Sample->Split CHN Modified CHN Combustion (V2O5 Flux + Ag Wool) Split->CHN 1-2 mg Schoniger Schöniger Flask Combustion (Alkaline Absorbent) Split->Schoniger 5-10 mg TCD Thermal Conductivity Detection (C, H, N) CHN->TCD Purified Gases IC Ion Chromatography (F-, I-) Schoniger->IC Aqueous Ions Data Complete Elemental Profile Verified TCD->Data IC->Data

Orthogonal analytical workflow for complete elemental profiling of halogenated compounds.
Expected Data & Performance Validation

When the protocols above are executed correctly, the experimental data should closely mirror the theoretical values. Table 3 illustrates the expected data outcomes when utilizing the Gold Standard workflow versus failing alternative methods.

Table 3: Expected Experimental Data vs. Theoretical Baselines

ElementTheoretical (%)Modified CHN + IC (%)Standard CHN (No Flux) (%)ICP-MS (%)
Carbon 29.9229.85 ± 0.15~26.50 (Low, C-F intact)N/A
Hydrogen 1.791.81 ± 0.051.85 ± 0.10N/A
Nitrogen 4.984.95 ± 0.10~6.20 (High, I₂ overlap)N/A
Fluorine 6.766.70 ± 0.15N/AN/A (High IP)
Iodine 45.1645.05 ± 0.20N/A45.10 ± 0.50

Note: Oxygen (11.39%) is typically calculated by difference (100% - sum of other elements) or measured via independent high-temperature pyrolysis.

References
  • Title: Iodine (I) Determination by Schoniger Combustion (Oxygen Flask Combustion Method) Source: STEMart URL: [Link]

  • Title: Halide Determination Source: Microanalysis Laboratory, School of Chemical Sciences, University of Illinois URL: [Link]

  • Title: Elemental analysis of organic compounds with the use of automated CHNS analyzers Source: Journal of Analytical Chemistry (via ResearchGate) URL: [Link]

Validation

Analytical Strategies for Distinguishing 4-Amino-2-fluoro-5-iodobenzoic Acid from its Regioisomers

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The synthesis of highly functionalized aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The synthesis of highly functionalized aromatic building blocks, such as 4-amino-2-fluoro-5-iodobenzoic acid (CAS: 1934844-60-6), frequently yields complex mixtures of regioisomers. Because these isomers possess identical molecular weights and highly similar physicochemical properties, distinguishing the target molecule from off-target halogenation products is a significant analytical challenge.

This guide objectively compares the performance of leading analytical technologies—Multi-Nuclear NMR, HPLC-PDA, and LC-HRMS—in resolving these regioisomers. It provides a self-validating experimental framework, explaining the causality behind critical method parameters to ensure absolute structural confidence in pharmaceutical development.

The Regioisomer Challenge: Structural Dynamics

During the electrophilic iodination of 4-amino-2-fluorobenzoic acid, the strongly activating amine (-NH₂) directs substitution primarily to the ortho position (C5), yielding the target molecule. However, competing electronic and steric effects can generate two primary regioisomeric impurities:

  • Target: 4-Amino-2-fluoro-5-iodobenzoic acid (Protons at C3 and C6).

  • Isomer A: 4-Amino-3-fluoro-5-iodobenzoic acid (Protons at C2 and C6).

  • Isomer B: 5-Amino-2-fluoro-4-iodobenzoic acid (Protons at C3 and C6).

Because all three isomers share the same functional groups, techniques relying solely on mass or functional group identification (e.g., MS, IR) are fundamentally inadequate.

Comparative Analysis of Analytical Technologies

To objectively evaluate the best approach for distinguishing these isomers, we must compare the diagnostic power of standard analytical platforms.

LC-HRMS (High-Resolution Mass Spectrometry)
  • Performance: Poor for Regioisomers.

  • Causality: While LC-HRMS accurately confirms the exact mass (

    
     280.93 for[M-H]⁻), collision-induced dissociation (CID) pathways for these isomers are nearly identical. All three readily lose CO₂ (44 Da) and atomic iodine (127 Da). Without unique fragmentation pathways, MS cannot provide definitive regiochemical assignment.
    
Multi-Nuclear NMR (1H, 19F, 13C, HMBC)
  • Performance: Excellent (The Gold Standard).

  • Causality: NMR maps the exact connectivity of the molecule de novo. As demonstrated in studies of regioisomer differentiation by [1], the scalar coupling (

    
    -coupling) between protons, and between fluorine and protons, provides an absolute geometric map of the benzene ring. Furthermore, quantitative NMR analysis is highly sensitive to steric and electronic effects in substituted benzoates, as noted in [2].
    
HPLC-PDA (High-Performance Liquid Chromatography)
  • Performance: Excellent for QC, but requires standards.

  • Causality: HPLC separates the isomers based on subtle differences in dipole moments and hydrophobicity. However, it is "blind" without highly pure reference standards. It serves best as an orthogonal validation tool for batch-to-batch consistency once the primary structure is elucidated via NMR.

Table 1: Performance Comparison of Analytical Techniques
TechniqueRegioisomer ResolutionDe Novo IdentificationThroughputReference Standard Required
Multi-Nuclear NMR ExcellentYesLowNo
HPLC-PDA ExcellentNoHighYes
LC-HRMS PoorNoMediumNo (but ineffective)

Logical Workflow for Structural Elucidation

The following decision tree illustrates the logic gating used to definitively isolate the target molecule from Isomer A and Isomer B using NMR parameters.

Fig 1: Logical decision tree for distinguishing 4-Amino-2-fluoro-5-iodobenzoic acid regioisomers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every parameter has a specific causal purpose to prevent false positives.

Protocol 1: Multi-Nuclear & 2D NMR Elucidation

This protocol definitively separates the target from its isomers by exploiting long-range carbon-proton correlations.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Causality: DMSO-

    
     breaks the strong intermolecular hydrogen bonds of the carboxylic acid and amine. This prevents severe line broadening, allowing the -NH₂ protons to be observed as a sharp signal, which is critical for verifying the substitution pattern.
    

Step 2: 1D ¹H and ¹⁹F Acquisition

  • Action: Acquire spectra with a relaxation delay (

    
    ) of 5 seconds.
    
  • Causality: Halogenated aromatics possess exceptionally long

    
     relaxation times due to the lack of attached protons on the C-F and C-I carbons. A 5-second delay ensures full magnetization recovery, providing accurate quantitative integration.
    
  • Validation Check: Look at the ¹H spectrum. If a meta-coupling (

    
     Hz) is observed, the sample is Isomer A . If the protons appear as singlets (or doublets solely due to ¹⁹F coupling, 
    
    
    
    Hz), proceed to Step 3.

Step 3: 2D ¹H-¹³C HMBC Acquisition

  • Action: Acquire an HMBC spectrum optimized for a long-range coupling constant of

    
     Hz.
    
  • Causality: The standard

    
     is filtered out. Tuning the delay to 
    
    
    
    ms optimizes magnetization transfer for meta-correlations (
    
    
    ).
  • Validation Check: Locate the H6 proton (deshielded, ~8.0 ppm). In the Target , H6 will show a strong

    
     cross-peak to the C-NH₂ carbon (~145 ppm). In Isomer B , H6 will correlate to the heavily shielded C-I carbon (~85 ppm).
    
Table 2: Diagnostic NMR Parameters for Differentiation
Isomer¹H Spin System¹H-¹H CouplingKey HMBC Correlation (From H6)
Target H3, H6 (para)< 1 Hz (Not observed)C-NH₂ (~145 ppm)
Isomer A H2, H6 (meta)~ 2 Hz (Visible doublet)C-NH₂ (~145 ppm)
Isomer B H3, H6 (para)< 1 Hz (Not observed)C-I (~85 ppm)
Protocol 2: Orthogonal HPLC-PDA Validation

Once the structure is confirmed via NMR, use this protocol to establish a high-throughput purity assay. Fluorinated benzoic acid derivatives serve as versatile building blocks [3], making batch purity critical.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. Mobile Phase B: LC-MS grade Acetonitrile.

  • Causality: 4-Amino-2-fluoro-5-iodobenzoic acid is zwitterionic. At neutral pH, it exists in multiple ionization states, causing severe chromatographic peak tailing. TFA drops the pH to ~2.0, fully protonating the carboxylic acid and stabilizing the analyte as a single species, ensuring sharp, symmetrical peaks (

    
    ).
    

Step 2: Chromatographic Separation

  • Action: Use a C18 Column (e.g., 150 x 4.6 mm, 3.5 µm) at 40 °C. Run a gradient from 5% B to 95% B over 15 minutes.

  • Causality: Elevated column temperature (40 °C) reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics, which sharpens resolution between closely eluting regioisomers.

Step 3: System Validation (Spiking)

  • Action: Spike the unknown sample with 1% of a certified reference standard of the Target molecule.

  • Validation Check: If the main peak area increases with no peak broadening or shoulder formation, the identity is confirmed. If a new peak or shoulder appears, the unknown is a regioisomer.

References

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Source: Oxford Instruments URL:[Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase Source: National Institutes of Health (PMC) URL:[Link]

Sources

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